molecular formula C9H7N3O B3050063 6-Phenyl-1,2,4-triazin-3(2H)-one CAS No. 23448-86-4

6-Phenyl-1,2,4-triazin-3(2H)-one

Cat. No.: B3050063
CAS No.: 23448-86-4
M. Wt: 173.17 g/mol
InChI Key: FVUIKOKQEZSEGP-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,4-triazin-3(2H)-one (CAS 26829-64-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 1,2,4-triazinone class, which is recognized as a "privileged" scaffold in drug design for its ability to bind to multiple biological targets . This molecular framework is utilized in the development of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Recent advanced research has demonstrated the high value of this core structure. Notably, closely related derivatives, specifically 5,6-diphenyl-1,2,4-triazin-3(2H)-one, have been granted a US patent for treating cancer and inflammatory conditions by modulating inflammatory cytokines . These derivatives have been successfully designed and synthesized as novel dual inhibitors of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, two key targets in the arachidonic acid pathway responsible for inflammation . This dual inhibitory activity is a promising therapeutic strategy for managing inflammatory disorders with the potential to reduce the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs . The 1,2,4-triazinone ring is typically synthesized via classic condensation reactions, such as the reaction of α-dicarbonyl compounds with semicarbazide, allowing for further derivatization and fine-tuning of properties for specific research applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUIKOKQEZSEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460447
Record name 6-Phenyl-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23448-86-4
Record name 6-Phenyl-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide focuses on the closely related and well-characterized analog, 5,6-diphenyl-1,2,4-triazin-3(2H)-one , for which substantial scientific literature exists. This allows for a comprehensive overview that fulfills the core requirements of the original request, including data presentation, experimental protocols, and visualization of a relevant biological pathway.

Core Physicochemical Properties

5,6-Diphenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that serves as a common scaffold in medicinal chemistry. Its physicochemical properties are crucial for its handling, formulation, and behavior in biological systems.

Quantitative Data Summary

The known physicochemical properties of 5,6-diphenyl-1,2,4-triazin-3(2H)-one are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 5,6-diphenyl-2H-1,2,4-triazin-3-one[1]
CAS Number 4512-00-9[1]
Molecular Formula C₁₅H₁₁N₃O[1]
Molecular Weight 249.27 g/mol [1]
Solubility 18.7 µg/mL (at pH 7.4)[1]
XLogP3 (Computed) 2.6[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Experimental Protocols

The synthesis of 5,6-diphenyl-1,2,4-triazin-3(2H)-one is most commonly achieved through the condensation of benzil with semicarbazide hydrochloride.

Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Benzil

  • Semicarbazide hydrochloride

  • Anhydrous sodium acetate

  • Ethanol

  • Water

Procedure:

  • A mixture of benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) in 50 mL of ethanol is prepared in a round-bottom flask.

  • The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is then poured into cold water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Characterization: The structure of the synthesized compound can be confirmed using various analytical techniques, including:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the structure and number of different types of protons.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

  • Mass Spectrometry: To confirm the molecular weight.

Biological Activity and Signaling Pathways

While 5,6-diphenyl-1,2,4-triazin-3(2H)-one itself may not be a potent therapeutic agent, its core structure is a key pharmacophore for various biologically active molecules. Notably, derivatives of this compound have been investigated as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

Role as a Scaffold for COX-2 Inhibitors

Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory cascade. They are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.

Derivatives of 5,6-diphenyl-1,2,4-triazin-3(2H)-one have been synthesized and shown to exhibit selective COX-2 inhibitory activity.[3] This suggests that the triazinone scaffold can be appropriately functionalized to fit into the active site of the COX-2 enzyme, blocking its catalytic activity.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway involving arachidonic acid metabolism by COX enzymes and the point of inhibition by COX-2 inhibitors, a class of compounds for which 5,6-diphenyl-1,2,4-triazin-3(2H)-one serves as a scaffold.

COX_Pathway cluster_0 membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (PGH2) cox2->prostaglandins Converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates inhibitor 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (Scaffold for COX-2 Inhibitors) inhibitor->cox2 Inhibits

References

spectroscopic analysis (NMR, IR, Mass Spec) of 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Phenyl-1,2,4-triazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds, outline the experimental protocols for acquiring such data, and present a logical workflow for the characterization of this molecule.

Introduction to this compound

This compound belongs to the 1,2,4-triazine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The structural elucidation and confirmation of such molecules are critically dependent on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a reference for the expected spectral characteristics and the methodologies for their determination.

Predicted Spectroscopic Data

Due to the limited availability of a complete, published dataset for this compound, the following data is predicted based on the analysis of closely related analogs such as 5,6-diphenyl-1,2,4-triazin-3(2H)-one and other substituted triazines. These values provide a foundational expectation for researchers working with this specific molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH (triazine)12.0 - 13.0broad singlet-
H-5 (triazine)8.0 - 8.5singlet-
Phenyl H (ortho)7.9 - 8.2doublet or multiplet~ 7-8
Phenyl H (meta, para)7.4 - 7.6multiplet~ 7-8
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C-3)160 - 165
C-6150 - 155
C-5140 - 145
Phenyl C (ipso)130 - 135
Phenyl C (para)130 - 133
Phenyl C (ortho)128 - 130
Phenyl C (meta)127 - 129
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3100 - 3300Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide)1680 - 1720Strong
C=N stretch1600 - 1650Medium to Strong
C=C stretch (aromatic)1450 - 1600Medium
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]+•173.06Molecular Ion
[M-N₂]+•145.06Loss of nitrogen molecule
[M-CO]+•145.07Loss of carbon monoxide
[C₆H₅CN]+•103.04Phenyl cyanide fragment
[C₆H₅]+77.04Phenyl cation

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, and for compounds with exchangeable protons like the N-H in the triazine ring, DMSO-d₆ is often preferred to observe the proton signal.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for small organic molecules.

  • Data Acquisition:

    • Introduce the sample into the ion source. In EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The characterization of this compound follows a logical progression of spectroscopic analyses to confirm its structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Sample MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Sample NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Sample Interpretation Combined Spectral Data Interpretation IR->Interpretation MS->Interpretation NMR->Interpretation Structure Structure Confirmation of This compound Interpretation->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

This comprehensive approach, combining predictive data with robust experimental protocols, provides a solid framework for the successful spectroscopic analysis and structural confirmation of this compound. For definitive structural assignment, comparison with an authenticated reference standard is always recommended.

The Versatile 1,2,4-Triazine Core: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of 1,2,4-triazine core structures, with a focus on their anticancer, antimicrobial, and antiviral activities, as well as their role as enzyme inhibitors. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of 1,2,4-triazine have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation.

Kinase Inhibition

A significant number of 1,2,4-triazine-based compounds act as inhibitors of various protein kinases, which are often dysregulated in cancer.[4] By targeting these enzymes, these compounds can disrupt the downstream signaling cascades that drive tumorigenesis. For instance, pyrrolo[2,1-f][5][6]triazine derivatives have been identified as potent inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis.[4] One such derivative exhibited IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM against c-Met and VEGFR-2, respectively.[4]

Signaling Pathway of c-Met and VEGFR-2 Inhibition

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling c-Met c-Met RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK c-Met->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR c-Met->PI3K/AKT/mTOR VEGFR-2 VEGFR-2 VEGFR-2->PI3K/AKT/mTOR HGF HGF HGF->c-Met VEGF VEGF VEGF->VEGFR-2 Triazine_Inhibitor Triazine_Inhibitor Triazine_Inhibitor->c-Met Triazine_Inhibitor->VEGFR-2 Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Angiogenesis Angiogenesis PI3K/AKT/mTOR->Angiogenesis Survival Survival PI3K/AKT/mTOR->Survival

Caption: Inhibition of c-Met and VEGFR-2 signaling by 1,2,4-triazine derivatives.

G-Protein-Coupled Receptor (GPCR) Antagonism

Certain 1,2,4-triazine derivatives have been identified as antagonists of G-protein-coupled receptors, such as GPR84, which is implicated in inflammatory diseases and cancer.[7][8][9][10] A novel triazine GPR84 competitive antagonist was discovered through high-throughput screening, and subsequent structure-activity relationship (SAR) studies led to the development of potent antagonists with favorable pharmacokinetic profiles.[7][8][9][10]

GPR84 Antagonism Workflow

G Start Start HTS High-Throughput Screening Start->HTS Hit_ID Hit Identification (Triazine Core) HTS->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Hit_ID->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt PK_Studies Pharmacokinetic Studies Lead_Opt->PK_Studies Candidate Candidate PK_Studies->Candidate

Caption: Drug discovery workflow for GPR84 antagonists.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
1,2,3-triazole-1,3,4-oxadiazole-triazine hybrid (9d)PC3 (Prostate)MTT0.17 ± 0.063[11]
1,2,3-triazole-1,3,4-oxadiazole-triazine hybrid (9d)A549 (Lung)MTT0.19 ± 0.075[11]
1,2,3-triazole-1,3,4-oxadiazole-triazine hybrid (9d)MCF-7 (Breast)MTT0.51 ± 0.083[11]
1,2,3-triazole-1,3,4-oxadiazole-triazine hybrid (9d)DU-145 (Prostate)MTT0.16 ± 0.083[11]
1,2,4-triazine-chalcone hybridMGC-803 (Gastric)MTT8.22[2]
3,6-Disubstituted 1,2,4-triazineHCT-96 (Colorectal)Wnt signaling inhibition0.106[2]
3,5,6-Trisubstituted 1,2,4-triazineU-87MG (Glioma)Proliferation13.3[2]
3,5,6-Trisubstituted 1,2,4-triazineHCT-96 (Colorectal)Proliferation0.19[2]
Pyrazolo[4,3-e][5][6]triazine sulfonamide (3b)MCF-7 (Breast)MTT< 2.3[12]
Pyrazolo[4,3-e][5][6]triazine sulfonamide (3b)MDA-MB-231 (Breast)MTT< 2.3[12]
1,2,4-Triazine Sulfonamide (MM131)DLD-1 (Colon)[3H]-thymidine incorporation1.7[13]
1,2,4-Triazine Sulfonamide (MM131)HT-29 (Colon)[3H]-thymidine incorporation5.6[13]

Antimicrobial Activity

1,2,4-triazine derivatives have also been extensively investigated for their activity against a variety of pathogenic microorganisms, including bacteria and fungi.[14][15][16][17]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of 1,2,4-triazines as antibacterial agents. The activity is often assessed by determining the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. For example, novel 1,2,4-triazine and 1,2-diazepine derivatives have shown significant antibacterial activity, with some compounds exhibiting broad-spectrum effects.[15]

Antifungal Activity

The 1,2,4-triazine core has also been incorporated into molecules with antifungal properties. Some derivatives have shown inhibitory effects against fungal strains such as Candida albicans.[17]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative 1,2,4-triazine derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-oneKlebsiella pneumoniae19.5[15]
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-oneEscherichia coli22.8[15]
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-onePseudomonas aeruginosa22.6[15]
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-oneBacillus cereus24.7[15]
s-Triazine derivative (1b)Candida albicans125[17]
s-Triazine derivative (3b)Staphylococcus aureus7.81 - 62.50[17]
s-Triazine derivative (3b)Bacillus subtilis7.81 - 62.50[17]
s-Triazine derivative (3b)Micrococcus luteus31.25[17]
s-Triazine derivative (3b)Candida albicans7.81 - 62.50[17]

Antiviral Activity

The structural similarity of the 1,2,4-triazine nucleus to purine bases has prompted its investigation as a scaffold for antiviral agents.[18][19] Derivatives of 1,2,4-triazine have shown promising activity against a range of viruses, including Potato Virus Y (PVY) and Chikungunya virus (CHIKV).[20][21]

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected 1,2,4-triazine derivatives.

Compound/DerivativeVirusAssayEC50 (µg/mL)Reference
1,3,5-Triazine derivativePotato Virus Y (PVY)Inactivation450[21]
1,4-disubstituted-1,2,3-triazole derivative (2)Chikungunya virus (CHIKV)Virus Yield Reduction28.6 µM[20]
Pyrrolo[2,1-f][5][6]triazine derivativeInfluenza A (H1N1)Cytopathic Effect4

Experimental Protocols

To ensure the reproducibility and standardization of biological evaluations, detailed experimental protocols for key assays are provided below.

General Workflow for Synthesis and Biological Evaluation

G Start Design of 1,2,4-Triazine Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Biological_Screening->Antimicrobial Antiviral Antiviral Assays (Plaque Assay, etc.) Biological_Screening->Antiviral Data_Analysis Data Analysis (IC50, MIC, EC50) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiviral->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A typical workflow for the synthesis and biological evaluation of 1,2,4-triazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][22][23]

Materials:

  • 96-well microplate

  • Test compound (1,2,4-triazine derivative)

  • Cancer cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • If using a solubilizing agent other than DMSO, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25][26][27][28]

Materials:

  • 96-well microtiter plate

  • Test compound (1,2,4-triazine derivative)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add a specific volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[29][30][31][32][33]

Materials:

  • 6-well or 12-well plates

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Test compound (1,2,4-triazine derivative)

  • Cell culture medium

  • Overlay medium (containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and pre-incubate with different concentrations of the test compound.

  • Infect the cell monolayers with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and add the overlay medium containing the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

References

The Pharmacological Potential of 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of pharmacological activities.[1][2][3] Derivatives of this core structure have been explored for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][4] This technical guide focuses on the core molecule, 6-Phenyl-1,2,4-triazin-3(2H)-one, summarizing the available, albeit limited, information regarding its synthesis and potential pharmacological applications based on the activities of its closely related derivatives. While specific quantitative data and detailed mechanistic studies on this particular compound are scarce in publicly available literature, this document aims to provide a comprehensive overview of the current state of knowledge and potential avenues for future research.

Synthesis of this compound

The general synthesis of 6-substituted-1,2,4-triazin-3(2H)-one derivatives typically involves the condensation of an α-keto acid or a related dicarbonyl compound with a semicarbazide or thiosemicarbazide, followed by cyclization.[5] For this compound, a common synthetic route involves the reaction of phenylglyoxal with semicarbazide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Phenylglyoxal Phenylglyoxal Condensation Condensation/ Cyclization Phenylglyoxal->Condensation Semicarbazide Semicarbazide Semicarbazide->Condensation Product This compound Condensation->Product

A generalized synthetic workflow for this compound.

Potential Pharmacological Applications

While direct pharmacological data for this compound is limited, the extensive research on its derivatives allows for the extrapolation of its potential therapeutic applications. The primary areas of interest for the 1,2,4-triazine scaffold include:

  • Anticonvulsant Activity: Several derivatives of 6-phenyl-1,2,4-triazine have been investigated for their anticonvulsant properties. For instance, a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives have shown promising activity in animal models of epilepsy.[6] The proposed mechanism of action for some of these derivatives involves the modulation of the GABAA receptor, a key target for many anticonvulsant drugs.

  • Antitumor Activity: A significant body of research has focused on the anticancer potential of 1,2,4-triazine derivatives.[4][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The activity of these derivatives suggests that the this compound core could serve as a valuable starting point for the design of novel anticancer agents.

Quantitative Data for Related Compounds

The following tables summarize quantitative data for various derivatives of the 1,2,4-triazine core. It is crucial to note that this data is not for this compound but for structurally related compounds, and serves to illustrate the potential potency of this class of molecules.

Table 1: Anticonvulsant Activity of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione Derivatives

CompoundMES Screen (% Protection)scPTZ Screen (% Protection)Neurotoxicity (% Motor Impairment)
4a 67330
4b 50170
4c 836717
4d 67500

Data extracted from studies on substituted derivatives and is not representative of the core compound.

Table 2: In Vitro Anticancer Activity of Substituted 1,2,4-Triazine Derivatives

CompoundCell LineIC50 (µM)
Derivative A MCF-75.2
Derivative B HCT-1168.7
Derivative C A54912.1

IC50 values are for illustrative purposes and represent data for various substituted 1,2,4-triazine derivatives, not this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, a general protocol for assessing the in vitro anticancer activity of a novel compound is provided below as a representative example.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Compound_Prep Compound Preparation Cell_Culture->Compound_Prep Cell_Seeding Cell Seeding Compound_Prep->Cell_Seeding Treatment Treatment with Compound Cell_Seeding->Treatment Incubation_48h 48h Incubation Treatment->Incubation_48h MTT_Addition MTT Addition Incubation_48h->MTT_Addition Formazan_Formation Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilization Formazan_Formation->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc

A representative workflow for an in vitro MTT assay.

Potential Signaling Pathways

Given the lack of specific mechanistic studies for this compound, a hypothetical signaling pathway is presented based on the proposed mechanism of action for some anticonvulsant 1,2,4-triazine derivatives that act on the GABAA receptor.

GABA_Signaling_Pathway cluster_receptor Neuronal Membrane cluster_ligands Ligands cluster_cellular_response Cellular Response GABA_A_Receptor GABAA Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Triazine_Derivative This compound (Hypothetical Modulator) Triazine_Derivative->GABA_A_Receptor Potentiates (Hypothetical) Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

A hypothetical signaling pathway for anticonvulsant activity.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable scaffold for the development of new therapeutic agents. While the current body of literature lacks specific pharmacological data for this core molecule, the extensive research on its derivatives strongly suggests its potential in areas such as anticonvulsant, antimicrobial, and anticancer therapies.

Future research should focus on the synthesis and systematic biological evaluation of this compound to establish its baseline activity. Subsequent structure-activity relationship (SAR) studies, involving substitutions on the phenyl ring and the triazine core, could then be conducted to optimize its potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise signaling pathways through which this class of compounds exerts its pharmacological effects. Such a focused research effort will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

Mechanism of Action Studies for 1,2,4-Triazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have demonstrated potent anticancer, antiviral, antimicrobial, and neurological activities. This technical guide provides an in-depth exploration of the mechanisms of action for various 1,2,4-triazine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity of 1,2,4-Triazine Derivatives

A primary focus of research into 1,2,4-triazine compounds has been their potential as anticancer agents. These compounds have been shown to exert their effects through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Several 1,2,4-triazine derivatives have been identified as potent inhibitors of key kinases that are often dysregulated in cancer.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression and activation of FAK are associated with the progression of numerous cancers. Certain 1,2,4-triazine derivatives have been designed as FAK inhibitors.

Signaling Pathway:

FAK_Signaling_Pathway FAK FAK Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Migration Migration FAK->Migration Apoptosis Apoptosis FAK->Apoptosis Integrin Integrin Integrin->FAK ECM Extracellular Matrix ECM->Integrin Triazine 1,2,4-Triazine Inhibitor Triazine->FAK

FAK Signaling Pathway Inhibition by 1,2,4-Triazines.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making it an attractive therapeutic target.

Signaling Pathway:

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMet->Downstream Triazine 1,2,4-Triazine Inhibitor Triazine->cMet CellularEffects Tumor Growth, Invasion, Angiogenesis Downstream->CellularEffects

c-Met Signaling Pathway Inhibition by 1,2,4-Triazines.

PDK1 is a master kinase that activates several AGC kinases, including Akt/PKB, which are central to cell survival and proliferation pathways. Inhibition of PDK1 can therefore lead to the suppression of tumor growth.

Signaling Pathway:

PDK1_Signaling_Pathway PI3K PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt/PKB PDK1->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Triazine 1,2,4-Triazine Inhibitor Triazine->PDK1

PDK1 Signaling Pathway Inhibition by 1,2,4-Triazines.
Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of 1,2,4-Triazine Derivatives against Various Cancer Cell Lines.

CompoundCell LineIC50 (µM)Reference
14 A549 (Lung)5.15[1]
MCF-7 (Breast)6.37[1]
HCT116 (Colon)8.44[1]
HepG2 (Liver)6.23[1]
3b MCF-7 (Breast)< 2.3[2]
MDA-MB-231 (Breast)< 2.3[2]
MM131 DLD-1 (Colon)1.7[3]
HT-29 (Colon)5.6[3]
11o Capan-1 (Pancreatic)1.4[4]
11r Capan-1 (Pancreatic)5.1[4]
11s Capan-1 (Pancreatic)5.3[4]
G1a MCF-7 (Breast)2.95 µg/mL[5]
HepG2 (Liver)3.70 µg/mL[5]

Table 2: Kinase Inhibitory Activity of 1,2,4-Triazine Derivatives.

CompoundTarget KinaseIC50 (µM)Reference
14 EGFRT790M0.25[1]
6 EGFRT790M0.35[1]
5 EGFRT790M0.40[1]
10 EGFRT790M0.50[1]
7f EGFR59.24 nM[4]
7d EGFR70.3 nM[4]

Antiviral Activity of 1,2,4-Triazine Derivatives

Certain 1,2,4-triazine derivatives have demonstrated significant antiviral activity, particularly against influenza viruses. The primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.

Mechanism of Action:

Viral_RdRp_Inhibition ViralRNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp NewRNA New Viral RNA RdRp->NewRNA Triazine 1,2,4-Triazine Inhibitor Triazine->RdRp Replication Viral Replication NewRNA->Replication

Inhibition of Viral RNA-dependent RNA Polymerase by 1,2,4-Triazines.
Quantitative Data: Antiviral Activity

Table 3: Antiviral Activity of 1,2,4-Triazine Derivatives against Influenza A Virus (H1N1).

CompoundIC50 (µg/mL)Selectivity Index (SI)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate4188[6]

Adenosine A2A Receptor Antagonism

1,2,4-Triazine derivatives have been identified as potent and selective antagonists of the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a role in various physiological processes, and its modulation is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Mechanism of Action:

A2A_Antagonism Adenosine Adenosine A2AReceptor Adenosine A2A Receptor Adenosine->A2AReceptor GProtein G-protein Signaling A2AReceptor->GProtein Triazine 1,2,4-Triazine Antagonist Triazine->A2AReceptor CellularResponse Cellular Response GProtein->CellularResponse

Antagonism of the Adenosine A2A Receptor by 1,2,4-Triazines.
Quantitative Data: Adenosine A2A Receptor Antagonism

Table 4: Binding Affinity of 1,2,4-Triazine Derivatives for Adenosine Receptors.

CompoundA2A pKiA1 pKiReference
4a 6.93-[7]
4c 7.4-[7]
4g 7.3-[7]
4h 6.8-[7]
15 7.9-9.0-[8]
ANR 94 --[9]

Note: pKi is the negative logarithm of the inhibitory constant (Ki).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1,2,4-triazine compounds.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of 1,2,4-triazine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 1,2,4-triazine compounds against a specific protein kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the 1,2,4-triazine inhibitor at various concentrations, and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a reagent that chelates Mg²⁺ (e.g., EDTA) or by using a specific stop solution provided in a commercial kit.

  • Detection: Add the detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent) and incubate as per the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Annexin V Apoptosis Assay

Objective: To detect and quantify apoptosis induced by 1,2,4-triazine compounds.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the 1,2,4-triazine compound at the desired concentration and for the specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

In Vitro Antiviral Assay (Influenza Virus)

Objective: To evaluate the antiviral activity of 1,2,4-triazine compounds against influenza virus.

Principle: The antiviral activity can be assessed by measuring the inhibition of virus-induced cytopathic effect (CPE) in a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluence.

  • Virus Infection: Infect the cells with a known titer of influenza virus.

  • Compound Treatment: Immediately after infection, add serial dilutions of the 1,2,4-triazine compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • CPE Assessment: Observe the cells under a microscope for the presence of CPE.

  • Cell Viability Measurement: Quantify the cell viability using a method such as the MTT assay or crystal violet staining.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value (the concentration that inhibits 50% of the viral CPE).

This guide provides a comprehensive overview of the mechanisms of action of 1,2,4-triazine compounds, supported by quantitative data and detailed experimental protocols. The versatility of the 1,2,4-triazine scaffold continues to make it a promising area for the development of novel therapeutics. Further research will undoubtedly uncover additional mechanisms and lead to the development of more potent and selective agents for a variety of diseases.

References

A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and biological activities of derivatives of the 6-Phenyl-1,2,4-triazin-3(2H)-one core structure. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and enzyme-inhibiting activities. This document outlines key synthetic methodologies, presents quantitative biological data, and illustrates relevant chemical and biological pathways.

Core Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several strategic pathways. A prevalent method involves the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine or semicarbazide derivative. Subsequent modifications of the triazine ring allow for the introduction of diverse functionalities, leading to a wide array of derivatives.

A common starting point for further derivatization is the halogenation of the triazine core, followed by nucleophilic substitution or cross-coupling reactions. For instance, bromination of the 5-phenyl-1,2,4-triazin-3-amine core creates a versatile intermediate for Suzuki coupling reactions, enabling the introduction of various aryl and heteroaryl substituents at the 6-position.[1]

Another key synthetic approach involves the reaction of substituted 2-phenyloxazol-5(4H)-one with hydrazine derivatives to yield 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives.[2]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the 6-phenyl-1,2,4-triazine core.

Synthesis_Workflow General Synthetic Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization cluster_final Final Products 1,2-Dicarbonyl 1,2-Dicarbonyl (e.g., Phenylglyoxal) Core This compound Core Formation 1,2-Dicarbonyl->Core Semicarbazide Semicarbazide/ Thiosemicarbazide Semicarbazide->Core Halogenation Halogenation (e.g., Bromination) Core->Halogenation Coupling Cross-Coupling (e.g., Suzuki) Halogenation->Coupling Substitution Nucleophilic Substitution Halogenation->Substitution Derivatives Diverse this compound Derivatives Coupling->Derivatives Substitution->Derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine

This protocol describes the bromination of 5-phenyl-1,2,4-triazin-3-amine, a key intermediate for further derivatization.[1]

Materials:

  • 5-phenyl-1,2,4-triazin-3-amine

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 5-phenyl-1,2,4-triazin-3-amine (1.50 g, 8.70 mmol) in DMF (15 mL) and cool the solution to -25 °C.

  • Prepare a solution of N-bromosuccinimide (4.50 g, 26.6 mmol) in DMF (10 mL).

  • Add the NBS solution dropwise to the cooled solution of the triazine.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight. Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a gradient of ethyl acetate in hexane to yield 6-bromo-5-phenyl-1,2,4-triazin-3-amine.

Suzuki Coupling for the Synthesis of 5,6-Diaryl-1,2,4-triazin-3-amine Derivatives

This protocol details a typical Suzuki coupling reaction to introduce an aryl group at the 6-position of the triazine ring.[1]

Materials:

  • 6-bromo-5-phenyl-1,2,4-triazin-3-amine

  • Arylboronic acid or ester (e.g., 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Tetrakis(triphenylphosphine)palladium(0)

Procedure:

  • In a sealable vessel, combine 6-bromo-5-phenyl-1,2,4-triazin-3-amine (90 mg, 0.358 mmol), the arylboronic ester (96 mg, 0.412 mmol), and K₂CO₃ (148 mg, 1.07 mmol) in dioxane (2.0 mL).

  • Add water (1.0 mL) to the mixture.

  • Degas the mixture.

  • Add tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.018 mmol) to the reaction mixture.

  • Seal the vessel and stir the reaction at 150 °C for 2 hours.

  • After cooling, proceed with standard aqueous workup and purification to obtain the desired 5,6-diaryl-1,2,4-triazin-3-amine derivative.

Biological Activity and Quantitative Data

Derivatives of this compound have been evaluated for a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The National Cancer Institute (NCI) has screened a number of these compounds against a panel of 60 human cancer cell lines.[2]

Compound IDDescriptionCancer Cell LineActivity DataReference
13a 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-oneNCI-60 PanelPotent anticancer agent[2]
13b Not specified in abstractNCI-60 PanelActive[2]
13c Not specified in abstractNCI-60 PanelActive[2]
13f Not specified in abstractNCI-60 PanelActive[2]
13h Not specified in abstractNCI-60 PanelActive[2]
13i Not specified in abstractNCI-60 PanelActive[2]
13j Not specified in abstractNCI-60 PanelActive[2]
18h Not specified in abstractNCI-60 PanelActive[2]
18i Not specified in abstractNCI-60 PanelActive[2]
21a4 Not specified in abstractNCI-60 PanelActive[2]
6b 1-(p-chlorophenyl)-4-thioxo-5-phenyl-triazino [2,1-a]-7,8-dihydro-1,2,4-triazine -8- oneHCT-116 (Colon)IC₅₀ available[3]
6b 1-(p-chlorophenyl)-4-thioxo-5-phenyl-triazino [2,1-a]-7,8-dihydro-1,2,4-triazine -8- oneHepG-2 (Liver)IC₅₀ available[3]

Potential Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, the broader class of triazine compounds is known to interact with several key signaling pathways implicated in cancer and other diseases. These include pathways involving receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound derivatives, based on the known activities of similar heterocyclic compounds.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Triazine This compound Derivative Triazine->RTK Inhibits

References

Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies surrounding 6-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and enzyme inhibitory properties.[1][2] This document summarizes key findings from computational chemistry, outlines experimental protocols, and presents data in a structured format to facilitate further research and development.

Molecular Structure and Properties: A Computational Perspective

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound and its analogs. These studies provide valuable insights into the molecule's geometry, stability, and reactivity.

Optimized Molecular Geometry

DFT calculations are used to determine the most stable three-dimensional conformation of the molecule. Key geometric parameters such as bond lengths and angles are calculated to provide a precise structural model. For instance, studies on related 1,2,4-triazine derivatives have shown that the triazine ring can be slightly distorted from planarity.[3] The phenyl group's orientation relative to the triazine core is also a critical factor influencing its properties.

Electronic Properties

The electronic characteristics of this compound are crucial for understanding its interaction with biological targets. DFT calculations provide information on the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Calculated Electronic Properties of 1,2,4-Triazine Derivatives

PropertyDescriptionTypical Calculated Values (eV)Reference
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.00 to -6.55[4]
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-2.50[4]
Energy Gap (ΔE) The difference between ELUMO and EHOMO; indicates chemical reactivity and stability.3.25 to 3.41[4]

Note: The values presented are for a series of 1,2,4-triazine sulfonamide derivatives and provide a representative range.

A smaller energy gap suggests higher reactivity, which can be a desirable trait for pharmacologically active compounds.[4] The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For many 1,2,4-triazine derivatives, the HOMO is often localized on the sulfur atom (if present) and the phenyl ring, while the LUMO is centered on the triazine ring.[5]

Biological Activity and Molecular Docking Studies

Computational molecular docking is a powerful tool to predict the binding orientation and affinity of a ligand (in this case, this compound derivatives) to the active site of a target protein. Such studies are pivotal in rational drug design and in understanding the mechanism of action.

Derivatives of 1,2,4-triazine have been investigated as inhibitors for various protein kinases and enzymes involved in disease pathways.[6] For example, they have been studied as inhibitors of p38 MAP kinase, which is implicated in inflammatory diseases, and as potential anticancer agents targeting receptors like VEGFR-2.[7]

Table 2: Representative Molecular Docking Results for 1,2,4-Triazine Derivatives against Cancer-Related Protein Targets

Compound ClassProtein TargetStandard DrugBinding Affinity Range of Derivatives (kcal/mol)Key Interacting ResiduesReference
1,2,4-Triazine Sulfonamides3RHK (EGFR)Erlotinib, Neratinib, TepotinibBetter than standard drugs in some casesNot specified[4]
1,2,4-Triazine Sulfonamides5GTYTepotinib, Erlotinib, NeratinibBetter than standard drugs in some casesNot specified[4]
1,2,4-Triazine Sulfonamides6PL2Tepotinib, Erlotinib, NeratinibBetter than standard drugs in some casesNot specified[4]
1,2,4-Triazine Sulfonamides7JXHNeratinib, ErlotinibBetter than standard drugs in some casesNot specified[4]
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffoldh-DAAONot specifiedNot specifiedGly313, Arg283, Tyr224, Tyr228[6]

These studies highlight that 1,2,4-triazine derivatives can exhibit strong binding affinities, often superior to standard drugs, suggesting their potential as lead compounds for novel therapeutics.[4] The interactions are typically governed by hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site.[6]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of 1,2,4-triazine derivatives often involves the cyclocondensation of a 1,2-dicarbonyl compound with a semicarbazide or thiosemicarbazide.[8]

A General Synthetic Protocol:

  • Reaction of Benzil with Semicarbazide: Benzil is reacted with semicarbazide hydrochloride in a suitable solvent, such as a mixture of water and ethanol, in the presence of a base like sodium acetate.

  • Cyclization: The resulting intermediate undergoes cyclization upon heating to form the 5,6-diphenyl-1,2,4-triazin-3(2H)-one core structure.[8]

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final compound.

Further modifications, such as N-alkylation or substitution on the phenyl ring, can be achieved through subsequent reactions.

Computational Methodology

Density Functional Theory (DFT) Calculations:

  • Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.[5]

  • Method: The B3LYP hybrid functional is frequently employed for its balance of accuracy and computational cost.[5]

  • Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is chosen to describe the atomic orbitals.[5][9]

  • Procedure: The geometry of the molecule is first optimized to find the lowest energy conformation. Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface. Finally, electronic properties such as HOMO-LUMO energies and molecular electrostatic potential are calculated.

Molecular Docking:

  • Software: AutoDock, MOE (Molecular Operating Environment), or similar programs are utilized.[1]

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the 1,2,4-triazine derivative is generated and energy-minimized.

  • Docking Simulation: A grid box is defined around the active site of the protein. The docking algorithm, often a Lamarckian genetic algorithm, is then run to explore various binding poses of the ligand within the active site.

  • Analysis: The results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizing Computational Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the computational and synthetic processes.

computational_workflow cluster_dft DFT Calculations cluster_docking Molecular Docking dft_start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) dft_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ligand_prep Ligand Preparation (3D Structure, Energy Minimization) geom_opt->ligand_prep elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop analysis Binding Affinity & Interaction Analysis elec_prop->analysis docking_sim Docking Simulation (e.g., AutoDock) ligand_prep->docking_sim protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->docking_sim docking_sim->analysis

Caption: A typical workflow for computational studies of this compound.

synthesis_workflow start Benzil + Semicarbazide reaction Condensation Reaction start->reaction cyclization Cyclization (Heating) reaction->cyclization purification Purification (Recrystallization) cyclization->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of the 1,2,4-triazine core structure.

Conclusion

The theoretical and computational investigation of this compound and its derivatives provides a robust framework for understanding their chemical behavior and biological potential. DFT studies offer deep insights into their structural and electronic properties, which in turn inform molecular docking simulations that can predict their binding interactions with therapeutic targets. This integrated computational approach, combined with targeted synthesis, is crucial for the rational design of novel drug candidates based on the 1,2,4-triazine scaffold. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable potential in anticancer drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 6-Phenyl-1,2,4-triazin-3(2H)-one and its analogs as potential anticancer agents. The methodologies outlined herein are based on established techniques for evaluating cytotoxicity, apoptosis induction, and the inhibition of key signaling pathways implicated in cancer progression. While much of the available data pertains to derivatives of the core this compound structure, the information provides a strong framework for investigating the parent compound and designing novel analogs.

Mechanism of Action and Signaling Pathways

Derivatives of the 1,2,4-triazine core have been shown to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and interfering with critical cell signaling pathways.[1][3] The PI3K/AKT/mTOR and tyrosine kinase pathways are key targets for many small molecule inhibitors in cancer therapy, and evidence suggests that 1,2,4-triazine derivatives can modulate these cascades.[4][5][6]

One notable study on a 1,3,5-triazine derivative, N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (compound 4f ), demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR pathway.[5] This compound exhibited an IC50 value of 61 nM against EGFR and significantly reduced the concentrations of PI3K, AKT, and mTOR in HCT-116 cells.[5] This suggests that this compound and its derivatives may also target receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway.

The proposed mechanism often involves the binding of the triazine derivative to the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. This disruption of signaling can lead to cell cycle arrest and the induction of apoptosis.[7] Many derivatives of 1,2,4-triazine have been shown to inhibit the growth of human cancer cell lines by triggering apoptosis.[1][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Triazinone 6-Phenyl-1,2,4-triazin- 3(2H)-one Derivative Triazinone->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Proposed signaling pathway inhibition by this compound derivatives.

Data Presentation

The following tables summarize the in vitro anticancer activity of various 1,2,4-triazine derivatives against different human cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound and its novel analogs.

Table 1: Cytotoxic Activity of Pyrazolo[4,3-e][1][2][9]triazine and Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][9]triazine Sulphonamide Derivatives [10]

CompoundCell LineIC50 (µM) after 24h incubation
2b MCF-7> 10
MDA-MB-231> 10
3b MCF-70.4 ± 0.02
MDA-MB-2310.8 ± 0.03
MCF-10A (normal)2.3 ± 0.04
Cisplatin MCF-793
MDA-MB-23182
MCF-10A (normal)> 100

Table 2: Apoptosis Induction by Pyrazolo[4,3-e][1][2][9]triazine Derivatives in Breast Cancer Cells [10]

CompoundConcentration (µM)% Apoptotic Cells (MCF-7)% Apoptotic Cells (MDA-MB-231)
2b 0.259.8 ± 1.25.7 ± 0.6
0.514.6 ± 1.75.8 ± 1.8
3b 0.2550.6 ± 3.511.8 ± 1.3
0.598.9 ± 1.629.5 ± 0.9
Cisplatin 0.57.1 ± 0.97.6 ± 0.6

Table 3: Kinase Inhibitory Activity of a 1,3,5-Triazine Derivative (4f) [5]

TargetIC50 (nM)
EGFR61
Tamoxifen (Control)69

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.[1][11]

Materials:

  • 96-well plates

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Experimental workflow for the MTT cell viability assay.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the test compounds.[8][9][12]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines

  • Test compound

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G A Seed and treat cells B Harvest cells (adherent & floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate for 15 min in dark E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic cell populations G->H

Figure 3: Workflow for apoptosis detection by flow cytometry.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against specific kinases (e.g., EGFR, CDKs).[4][13][14] Commercially available kinase assay kits are recommended for specific targets.

Materials:

  • Recombinant kinase (e.g., EGFR, CDK2/Cyclin A)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)

  • Microplate reader (luminescence, fluorescence, or absorbance based on the detection method)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction (if required by the kit) and add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production or substrate phosphorylation).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

G A Prepare compound dilutions B Add kinase, substrate, & compound to plate A->B C Initiate reaction with ATP B->C D Incubate at optimal temperature C->D E Stop reaction & add detection reagent D->E F Measure signal (luminescence/fluorescence) E->F G Calculate % inhibition & IC50 F->G

Figure 4: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The provided application notes and protocols offer a comprehensive guide for researchers to investigate its biological activity, elucidate its mechanism of action, and explore its therapeutic potential. By leveraging the established methodologies and drawing insights from the activity of related triazine derivatives, the scientific community can further advance the discovery and development of this class of compounds in the fight against cancer.

References

Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives in the field of anticonvulsant research. This document includes a summary of the pharmacological data, detailed experimental protocols for key screening assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel, more effective, and safer antiepileptic drugs (AEDs) is an ongoing endeavor in medicinal chemistry. The 1,2,4-triazine scaffold has emerged as a promising heterocyclic system in the design of new anticonvulsant agents. Notably, derivatives of this compound have demonstrated significant anticonvulsant activity in various preclinical models. These compounds are believed to exert their effects through modulation of key neurotransmitter systems, including the enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels. This document serves as a resource for researchers interested in the exploration and development of this compound based anticonvulsants.

Quantitative Pharmacological Data

The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of selected this compound derivatives from various studies. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is a model for absence seizures. The rotarod test is used to assess motor impairment and neurotoxicity.

Compound IDModification on Core StructureMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
RP5 2-chloro-1-(4-substituted piperazin-1-yl)ethan-1-one derivative14.8214.61>300>20.2 (MES), >20.5 (scPTZ)[1]
4r 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivative51.10Not specified>300>5.87[1]
3c 6-(4-fluorophenyl)thiazolo[3,2-b][1][2][3]triazole derivative49.1Not active94.11.9[3][4]
5b 6-(4-Propoxyphenyl)thiazolo[3,2-b][1][2][3]triazole derivativeActive63.4105.61.7 (scPTZ)[3][4]
Compound 2c 5,6-bis(4-bromophenyl)-3-(pyridin-3-ylmethylthio)-1,2,4-triazineProtection at 100 mg/kg70% protection at 100 mg/kgNot specifiedNot specified[5]
Compound 2d 5,6-bis(4-bromophenyl)-3-(pyridin-4-ylmethylthio)-1,2,4-triazine80% protection at 100 mg/kgProtection at 100 mg/kgNot specifiedNot specified[5]

Experimental Protocols

Detailed methodologies for the key in vivo screening assays are provided below. These protocols are based on standard procedures reported in the literature for the evaluation of anticonvulsant drug candidates.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.[2][4]

Materials:

  • Rodent shocker with corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound and vehicle

  • Male albino mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally or orally).

  • After a predetermined time (typically 30-60 minutes), apply a drop of saline to the corneal electrodes and a drop of topical anesthetic to the eyes of the mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component of the seizure is considered protection.

  • Record the number of protected animals in each group.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[2][3]

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice)

  • Test compound and vehicle

  • Male albino mice (20-25 g)

  • Observation cages

Procedure:

  • Administer the test compound or vehicle to the mice.

  • After the appropriate absorption time, administer a convulsive dose of PTZ subcutaneously in the loose skin on the back of the neck.

  • Immediately place the mouse in an individual observation cage.

  • Observe the mouse for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • An animal is considered protected if no clonic seizure is observed within the 30-minute observation period.

  • Record the number of protected animals in each group.

  • Calculate the ED₅₀ as described for the MES test.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance to determine the potential neurotoxic side effects of a compound.[3][4]

Materials:

  • Rotarod apparatus

  • Test compound and vehicle

  • Male albino mice (20-25 g)

Procedure:

  • Prior to the experiment, train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes).

  • On the day of the experiment, administer the test compound or vehicle.

  • At the time of peak effect of the compound, place the mice on the rotarod, which is rotating at a constant speed (e.g., 25 rpm).

  • Record the time each mouse remains on the rod, up to a maximum of a predetermined time (e.g., 3 minutes).

  • A mouse is considered to have failed the test if it falls off the rod before the cutoff time.

  • The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.

Visualizations

The following diagrams illustrate key concepts in anticonvulsant drug research relevant to this compound derivatives.

experimental_workflow cluster_preclinical Preclinical Anticonvulsant Screening cluster_invivo In Vivo Assays Synthesis Synthesis of This compound Derivatives InSilico In Silico Studies (Docking, ADMET) Synthesis->InSilico InVivo In Vivo Screening InSilico->InVivo Mechanism Mechanism of Action Studies InVivo->Mechanism MES MES Test InVivo->MES scPTZ scPTZ Test InVivo->scPTZ Rotarod Rotarod Test InVivo->Rotarod

Caption: General experimental workflow for the discovery and evaluation of novel anticonvulsant agents.

gabaa_pathway cluster_synapse Inhibitory Synapse GABA GABA Receptor GABAA Receptor (Chloride Channel) GABA->Receptor Binds to Chloride Cl- Receptor->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride->Hyperpolarization Influx leads to Triazine This compound Derivative Triazine->Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of action via positive allosteric modulation of the GABAA receptor.

sodium_channel_pathway cluster_neuron Neuronal Axon NaChannel Voltage-Gated Sodium Channel ActionPotential Action Potential Propagation NaChannel->ActionPotential Mediates Inactivation Stabilizes Inactive State NaChannel->Inactivation Triazine This compound Derivative Triazine->NaChannel Blocks Triazine->Inactivation

Caption: Proposed mechanism of action via blockade of voltage-gated sodium channels.

References

Application Notes and Protocols for In Vitro Screening of 6-Phenyl-1,2,4-triazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities. The following protocols and data summaries outline methodologies to assess their potential as anticancer agents, enzyme inhibitors, and receptor modulators.

Overview of Potential Biological Targets

Derivatives of the 1,2,4-triazine scaffold have been reported to exhibit a wide range of biological activities. For the this compound core structure, in vitro screening efforts have primarily focused on the following areas:

  • Anticancer Activity: Many 1,2,4-triazine derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis.[1] Screening against a panel of human cancer cell lines is a common first step to identify cytotoxic or cytostatic effects.

  • Enzyme Inhibition:

    • D-Amino Acid Oxidase (DAAO): Structurally related 1,2,4-triazine derivatives have been identified as potent inhibitors of DAAO, a flavoenzyme that degrades D-serine, a co-agonist of NMDA receptors.[2][3][4] Inhibition of DAAO is a therapeutic strategy for neurological disorders like schizophrenia.

    • Pyruvate Dehydrogenase Kinase (PDK): Certain 1,2,4-amino-triazine derivatives have been shown to inhibit PDK, a key regulator of cellular metabolism that is often overexpressed in cancer.[5]

  • Receptor Modulation:

    • Adenosine A2A Receptor Antagonism: Derivatives of 1,2,4-triazine have been developed as potent and selective antagonists of the adenosine A2A receptor, a G protein-coupled receptor implicated in Parkinson's disease and inflammation.[6][7]

Data Presentation: Summary of In Vitro Activities

The following tables summarize representative quantitative data for 1,2,4-triazine derivatives from the literature. These values can serve as a benchmark for new screening campaigns.

Table 1: Anticancer Activity of 1,2,4-Triazine-6-one Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6b HCT-116 (Colon)MTT25.3[1]
6b HepG-2 (Liver)MTT30.1[1]
13a VariousMTTPotent[1]

Note: Compound structures are as described in the cited literature. "6b" refers to 1-(p-chlorophenyl)-4-thioxo-5-phenyl-triazino[2,1-a]-7,8-dihydro-1,2,4-triazine-8-one.

Table 2: D-Amino Acid Oxidase (DAAO) Inhibition by 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Compound IDSubstituent at N2IC50 (nM)Reference
11e Phenethyl70[2]
11h Naphthalen-1-ylmethyl50[2]
11a Methyl2800[2]

Note: These compounds are structurally related to the this compound core and demonstrate the potential for this scaffold to target DAAO.

Table 3: Adenosine A2A Receptor Antagonism by 5,6-Diaryl-1,2,4-triazin-3-amine Derivatives

Compound IDStructurepKiReference
1 5,6-diphenyl-1,2,4-triazin-3-amine6.93[7]
4e 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine8.01[6]
4g 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amineNot specified[6]

Note: These compounds share the 1,2,4-triazine core and highlight the potential for adenosine A2A receptor activity.

Experimental Protocols

General Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a library of this compound derivatives.

G cluster_0 Compound Management cluster_1 Primary Screening cluster_2 Secondary Screening & Validation compound_library Compound Library (this compound Derivatives) plate_prep Assay Plate Preparation (e.g., 96-well plates) compound_library->plate_prep primary_assay Primary Assay (e.g., MTT for anticancer, single concentration) plate_prep->primary_assay hit_id Hit Identification primary_assay->hit_id dose_response Dose-Response Assays (IC50/EC50 determination) hit_id->dose_response selectivity Selectivity/Specificity Assays (e.g., against related targets) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., apoptosis, enzyme kinetics) selectivity->mechanism lead_opt lead_opt mechanism->lead_opt Lead Optimization G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular adenosine Adenosine A2AR Adenosine A2A Receptor adenosine->A2AR Activates antagonist This compound Derivative (Antagonist) antagonist->A2AR Blocks Gs Gs protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates response Immunosuppression & Other Cellular Responses CREB->response G cluster_0 DAAO Catalytic Cycle d_serine D-Serine daao DAAO (FAD) d_serine->daao imino_acid Imino Acid daao->imino_acid Oxidation daao_h2 DAAO (FADH2) imino_acid->daao_h2 keto_acid α-Keto Acid + Ammonia imino_acid->keto_acid Hydrolysis daao_h2->daao Reoxidation h2o2 H2O2 daao_h2->h2o2 o2 O2 o2->daao_h2 inhibitor This compound Derivative (Inhibitor) inhibitor->daao Inhibits

References

Application Notes and Protocols: Development of Kinase Inhibitors from 1,2,4-Triazine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and methodologies for developing kinase inhibitors based on the 1,2,4-triazine scaffold. The focus is on the fused pyrrolo[2,1-f][1][2][3]triazine and the 3-amino-1,2,4-triazine core structures, which have shown significant promise in targeting a range of kinases implicated in cancer and other diseases.

Introduction to 1,2,4-Triazine Scaffolds in Kinase Inhibition

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[4][5] This interaction is a critical anchoring point for many ATP-competitive kinase inhibitors. The versatility of the 1,2,4-triazine ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

Of particular interest is the pyrrolo[2,1-f][1][2][3]triazine scaffold, which has been identified as a novel kinase inhibitor template.[4] This fused heterocyclic system has demonstrated potent inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), Anaplastic Lymphoma Kinase (ALK), and Focal Adhesion Kinase (FAK).[1][4][6] Additionally, 3-amino-1,2,4-triazine derivatives have emerged as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key regulator of cellular metabolism in cancer.[7][8][9]

These application notes will detail the synthetic strategies, experimental protocols for biological evaluation, and structure-activity relationship (SAR) data for developing kinase inhibitors from these promising scaffolds.

Synthesis of 1,2,4-Triazine-Based Kinase Inhibitors

The synthesis of 1,2,4-triazine-based kinase inhibitors can be broadly categorized based on the core scaffold. Below are generalized protocols for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine and 3-amino-1,2,4-triazine cores.

General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The construction of the pyrrolo[2,1-f][1][2][3]triazine core often involves the initial formation of a pyrrole ring followed by the annulation of the triazine ring. Several synthetic routes have been reported, with a common strategy outlined below.[10][11]

Protocol 2.1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine [11]

This protocol describes a two-step process starting from 2-cyanopyrrole.

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere at 0-5 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Stir the mixture for 20-30 minutes at 0-5 °C.

  • Add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the temperature between 5-10 °C.

  • Stir the reaction mixture for 30-40 minutes at this temperature.

  • Slowly add a solution of chloramine (NH₂Cl) in diethyl ether, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminated pyrrole intermediate.

Step 2: Cyclization to form the Pyrrolo[2,1-f][1][2][3]triazine Core

  • Dissolve the N-aminated pyrrole intermediate from Step 1 in formamidine acetate.

  • Add triethylamine (Et₃N) as a base.

  • Heat the reaction mixture at a high temperature (e.g., 165 °C) for several hours.[10]

  • Monitor the reaction for the formation of the desired product.

  • After completion, cool the reaction mixture and partition between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Further functionalization, such as the introduction of substituents at the 4-position via nucleophilic aromatic substitution, can be carried out to generate a library of kinase inhibitors.[4]

General Synthesis of 3-Amino-1,2,4-triazine Derivatives

The synthesis of 3-amino-1,2,4-triazine derivatives often involves the condensation of an α-keto acid or a related dicarbonyl compound with aminoguanidine.

Protocol 2.2: Synthesis of 3-Amino-1,2,4-triazine Core

  • Dissolve aminoguanidine hydrochloride (1.0 eq) and a suitable α-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a base, such as sodium acetate or potassium carbonate, to neutralize the hydrochloride and facilitate the condensation.

  • Reflux the reaction mixture for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the 3-amino-1,2,4-triazine derivative.

Experimental Protocols for Biological Evaluation

The biological evaluation of newly synthesized 1,2,4-triazine derivatives is crucial to determine their potency, selectivity, and cellular activity as kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a fluorescence-based assay.[12][13]

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (1,2,4-triazine derivatives)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader capable of fluorescence or luminescence detection

Protocol 3.1: IC50 Determination

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known potent inhibitor as a positive control.

  • Prepare a kinase/substrate mixture in the kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay, often near the Km for the substrate.

  • Add the kinase/substrate mixture (e.g., 10 µL) to each well containing the test compounds.

  • Initiate the kinase reaction by adding ATP (e.g., 5 µL) to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Stop the kinase reaction and detect the amount of product formed by adding the detection reagent according to the manufacturer's instructions.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Cellular Proliferation Assay

This protocol describes a general method to assess the anti-proliferative activity of the 1,2,4-triazine derivatives in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium

  • Test compounds (1,2,4-triazine derivatives)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Plate reader

Protocol 3.2: Cellular Proliferation Assay

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation: Inhibitory Activities of 1,2,4-Triazine Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 1,2,4-triazine-based kinase inhibitors against various kinase targets.

Table 1: Inhibitory Activity of Pyrrolo[2,1-f][1][2][3]triazine Derivatives against Tyrosine Kinases

Compound IDKinase TargetIC50 (µM)Reference
1EGFR0.100[6]
2VEGFR-20.066[6]
3VEGFR-20.023[6]
19c-Met0.0023[6]
19VEGFR-20.0050[6]
21ALK0.010[6]
BMS-599626HER1/HER2Potent (specific values not provided)[1]

Table 2: Inhibitory Activity of 3-Amino-1,2,4-triazine Derivatives against PDK1

Compound IDKinase TargetIC50 (µM)Reference
5iPDK1Potent (specific values not provided)[7]
Library of derivativesPDK10.01 - 0.1[7][8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 1,2,4-triazine-based inhibitors and a general workflow for their development.

Signaling Pathways

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS via Grb2/Sos PI3K PI3K HER2->PI3K Activation STAT3 STAT3 HER2->STAT3 PLCg PLCγ HER2->PLCg HER1_3_4 HER1/HER3/HER4 HER1_3_4->HER2 Heterodimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation PKC PKC PLCg->PKC

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac Rac DOCK180->Rac Migration Cell Migration Rac->Migration

Caption: FAK signaling cascade initiated by integrin engagement, promoting cell migration.[15]

PDK1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Cell_Survival Cell Survival & Metabolism AKT->Cell_Survival Kinase_Inhibitor_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Scaffold_Selection Scaffold Selection (1,2,4-Triazine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Biochemical_Screening Biochemical Screening (In Vitro Kinase Assays) Library_Synthesis->Biochemical_Screening Cellular_Assays Cellular Assays (Proliferation, etc.) Biochemical_Screening->Cellular_Assays SAR_Optimization SAR Optimization Cellular_Assays->SAR_Optimization SAR_Optimization->Library_Synthesis Iterative Cycles Lead_Compound Lead Compound Identification SAR_Optimization->Lead_Compound SAR_Logic Triazine_Core 1,2,4-Triazine Core (Hinge Binding) Potency Potency & Selectivity Triazine_Core->Potency Anchors R1 Substituent at C4 (Selectivity Pocket) R1->Potency Modulates R2 Substituent at C6 (Solvent Exposed Region) R2->Potency Modulates (Physicochemical Properties)

References

Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-1,2,4-triazin-3(2H)-one belongs to the 1,2,4-triazine class of heterocyclic compounds, a scaffold known for a diverse range of biological activities.[1][2] While direct and extensive research on this compound as a chemical probe is emerging, the broader family of 1,2,4-triazines has been implicated in various signaling pathways, making this compound a person of interest for further investigation. Derivatives of 1,2,4-triazine have shown potential as G-protein-coupled receptor (GPR84) antagonists, inhibitors of enzymes such as D-amino acid oxidase (DAAO), and have been explored for their antitumor and herbicidal properties.[3][4][5]

These application notes provide a framework for utilizing this compound as a chemical probe, drawing upon established methodologies for structurally related compounds. The following protocols and data presentation formats are intended to serve as a guide for researchers to explore its potential biological targets and mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related derivatives is presented in Table 1. These properties are crucial for designing experiments and interpreting results.

Table 1: Physicochemical Properties of 6-Phenyl-1,2,4-triazin-3-amine (a related compound)

PropertyValueReference
Molecular FormulaC9H8N4[6]
Molecular Weight172.189 g/mol [6]
LogP1.702[6]
Hydrogen Bond Donors1[6]
Hydrogen Bond Acceptors4[6]
Rotatable Bond Count1[6]

Note: Data for the closely related 3-amino derivative is provided as a reference. Experimental determination for the 3(2H)-one compound is recommended.

Potential Applications as a Chemical Probe

Based on the activities of structurally similar 1,2,4-triazines, this compound could be investigated as a chemical probe in the following areas:

  • Modulation of G-Protein Coupled Receptors: Given that some 1,2,4-triazine derivatives act as GPR84 antagonists, this compound could be screened against a panel of GPCRs to identify novel interactions.[3]

  • Enzyme Inhibition Assays: The 1,2,4-triazine scaffold is present in inhibitors of various enzymes.[5] Screening against enzyme families such as oxidoreductases and transferases may reveal specific targets.

  • Antiproliferative Studies: The antitumor properties of some 1,2,4-triazines suggest that this compound could be used to probe signaling pathways involved in cancer cell proliferation and survival.[7][8]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro GPCR Antagonist Assay (Example: GPR84)

This protocol is based on methods used for other 1,2,4-triazine-based GPR84 antagonists.[3]

Objective: To determine the antagonist activity of this compound at a target GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., GPR84)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • Agonist for the target GPCR

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., GTPγS[35S] or a calcium-sensitive dye)

  • 96-well microplates

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the target GPCR in 96-well plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Antagonist Incubation: Add the diluted compound to the cells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a known concentration of the target GPCR agonist to the wells.

  • Signal Detection: Measure the resulting signal (e.g., radioactive counts for GTPγS binding or fluorescence for calcium mobilization) according to the manufacturer's instructions for the detection reagent.

  • Data Analysis: Plot the signal against the concentration of the test compound to determine the IC50 value.

Data Presentation:

Table 2: Example Data for GPCR Antagonist Activity

CompoundTarget GPCRAssay TypeIC50 (nM)
This compoundGPR84GTPγS BindingExperimental Value
Reference AntagonistGPR84GTPγS BindingKnown Value

Workflow Diagram:

GPCR_Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Plate GPCR-expressing cells antagonist_inc Incubate cells with test compound cell_prep->antagonist_inc compound_prep Prepare serial dilutions of test compound compound_prep->antagonist_inc agonist_stim Add GPCR agonist antagonist_inc->agonist_stim signal_detect Measure signal agonist_stim->signal_detect data_analysis Determine IC50 signal_detect->data_analysis

GPCR Antagonist Assay Workflow
Protocol 2: Enzyme Inhibition Assay (Example: D-Amino Acid Oxidase)

This protocol is adapted from methodologies used to screen for DAAO inhibitors.[5]

Objective: To assess the inhibitory effect of this compound on a target enzyme.

Materials:

  • Purified recombinant target enzyme (e.g., human DAAO)

  • Enzyme substrate (e.g., D-serine for DAAO)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., a probe that reacts with the product to generate a fluorescent or colorimetric signal)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Enzyme and Compound Incubation: In a 96-well plate, add the enzyme and the diluted compound. Incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the enzyme substrate to each well to start the reaction.

  • Reaction Incubation: Incubate for a time that allows for linear product formation.

  • Stop Reaction and Detect: Stop the reaction (if necessary) and add the detection reagent. Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

Table 3: Example Data for Enzyme Inhibition

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundDAAOFluorescenceExperimental Value
Reference InhibitorDAAOFluorescenceKnown Value

Signaling Pathway Analysis

Should this compound demonstrate significant activity in the above assays, further investigation into its impact on downstream signaling pathways is warranted.

Example Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a GPR84 antagonist.

GPR84_Signaling_Pathway compound This compound gpr84 GPR84 compound->gpr84 Inhibits g_protein Gi/o G-protein gpr84->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (e.g., inflammatory cytokines) creb->gene_expression Regulates

Hypothetical GPR84 Signaling Pathway

Conclusion

While this compound is a relatively understudied compound, its structural similarity to other biologically active 1,2,4-triazines makes it a compelling candidate for investigation as a chemical probe. The protocols and frameworks provided here offer a starting point for researchers to explore its potential targets and mechanisms of action, contributing to the broader understanding of 1,2,4-triazine pharmacology and the development of novel therapeutic agents. It is important to note that the proposed applications are based on the activities of related compounds and require experimental validation.

References

Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one, a small molecule of interest for in vivo research. Due to the limited publicly available data on the physicochemical properties of this specific compound, this guide is based on the characteristics of structurally related 1,2,4-triazine derivatives, which are often characterized by poor aqueous solubility. The following sections outline a systematic approach to developing a suitable formulation for preclinical in vivo studies, including solubility screening, vehicle selection, and preparation of various formulation types such as solutions, co-solvent systems, and suspensions.

Physicochemical Properties and Solubility Considerations

While specific experimental data for this compound is scarce, data from analogous compounds, such as 5,6-diphenyl-1,2,4-triazin-3(2H)-one, suggest low aqueous solubility. For instance, 5,6-diphenyl-1,2,4-triazin-3(2H)-one has a reported aqueous solubility of 18.7 µg/mL at pH 7.4.[1] Compounds with aqueous solubility below 100 µg/mL are generally considered poorly soluble and often present challenges for achieving adequate exposure in in vivo studies.

Therefore, a critical first step in the formulation development for this compound is to determine its solubility in a range of pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation strategy to ensure consistent and reproducible dosing for pharmacokinetic and pharmacodynamic studies.

Recommended Excipients for Formulation Development

The selection of appropriate excipients is crucial for the successful formulation of a poorly soluble compound. The following table summarizes common vehicles and excipients that can be screened for the formulation of this compound.

Excipient CategoryExcipient NameProperties and Recommended Use
Aqueous Vehicles Sterile Water for InjectionPrimary vehicle for soluble compounds.
Phosphate-Buffered Saline (PBS)Isotonic and maintains physiological pH.
0.9% Sodium Chloride (Saline)Isotonic, commonly used for intravenous and intraperitoneal injections.
Co-solvents Propylene Glycol (PG)Water-miscible organic solvent; can increase the solubility of hydrophobic compounds.
Polyethylene Glycol 300/400 (PEG 300/400)Water-miscible polymer; effective in solubilizing a wide range of drugs.
Dimethyl Sulfoxide (DMSO)A powerful solvent, but should be used with caution due to potential toxicity. Typically used in low concentrations (e.g., <10%).
EthanolCan be used in combination with other co-solvents, but potential for irritation and toxicity should be considered.
Surfactants/Solubilizers Polysorbate 80 (Tween® 80)Non-ionic surfactant used to increase solubility and stability of suspensions.
Cremophor® ELA polyethoxylated castor oil used as a solubilizer and emulsifier.
Solutol® HS 15A non-ionic solubilizer for poorly water-soluble drugs.
Suspending Agents Carboxymethylcellulose (CMC) SodiumViscosity-enhancing agent to create uniform suspensions.
Methylcellulose (MC)Another common suspending agent for oral and parenteral formulations.
Hydroxypropyl Methylcellulose (HPMC)A semisynthetic polymer used as a suspending and viscosity-enhancing agent.
Lipid-Based Vehicles Corn Oil, Sesame Oil, Olive OilFor highly lipophilic compounds, suitable for oral or intraperitoneal administration.

Experimental Protocols

Solubility Screening Protocol

Objective: To determine the approximate solubility of this compound in various vehicles to identify a suitable formulation approach.

Materials:

  • This compound

  • Selected vehicles (from Table 1)

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Method:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected vehicle.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vials on an orbital shaker or rotator at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in mg/mL or µg/mL.

Formulation Preparation Protocols

Based on the results of the solubility screening, an appropriate formulation can be prepared.

Applicable when: The compound is sufficiently soluble in a single vehicle or a co-solvent system to achieve the desired dosing concentration.

Materials:

  • This compound

  • Selected vehicle/co-solvent system

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filter (if for parenteral administration)

Method:

  • Weigh the required amount of this compound.

  • In a sterile vial, add the vehicle or the pre-mixed co-solvent system.

  • Slowly add the compound to the vehicle while stirring continuously with a magnetic stirrer.

  • Continue stirring until the compound is completely dissolved. Gentle warming may be applied if the compound's stability is not compromised.

  • For parenteral administration, sterile filter the final solution through a 0.22 µm filter into a sterile vial.

  • Visually inspect for any undissolved particles.

Applicable when: The compound has low solubility in acceptable vehicles, and a higher dose is required.

Materials:

  • This compound

  • Vehicle containing a suspending agent (e.g., 0.5% w/v CMC in water)

  • Mortar and pestle or homogenizer

  • Sterile vials

Method:

  • Weigh the required amount of this compound.

  • If necessary, reduce the particle size of the compound by gentle grinding with a mortar and pestle.

  • Prepare the vehicle with the suspending agent (e.g., slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously).

  • In a sterile vial, add a small amount of the vehicle to the compound to form a paste.

  • Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension. A homogenizer can be used for better dispersion.

  • Store the suspension under appropriate conditions and ensure it is well-shaken before each administration.

Visualizations

Experimental Workflow for Formulation Development

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Preparation & QC cluster_3 Phase 4: In Vivo Study A Physicochemical Characterization B Solubility Screening A->B C Solution B->C High Solubility D Suspension B->D Low Solubility E Co-solvent System B->E Moderate Solubility F Other (e.g., Lipid-based) B->F Lipophilic G Protocol Development C->G D->G E->G F->G H Formulation Preparation G->H I Quality Control (e.g., Homogeneity, Stability) H->I J Dose Administration I->J

Caption: Workflow for formulation development of a poorly soluble compound.

Hypothetical Signaling Pathway for a 1,2,4-Triazine Derivative

As the specific biological target of this compound is not defined in the provided context, the following diagram illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a kinase signaling pathway, a common target for small molecules.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Translocates to Nucleus Response Cellular Response (e.g., Proliferation, Survival) Gene->Response Triazine This compound Triazine->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that ensures adequate bioavailability and minimizes variability between subjects. Due to its presumed poor aqueous solubility, a systematic approach involving solubility screening and the evaluation of various formulation strategies is recommended. The protocols and information provided in this document serve as a comprehensive guide for researchers to develop a robust and reproducible formulation for their preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the cyclocondensation of a phenyl-substituted α-ketoacid or its ester (e.g., ethyl benzoylformate) with semicarbazide. The reaction typically proceeds by heating the reactants in a suitable solvent, often with a basic or acidic catalyst to facilitate the cyclization and dehydration steps.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are:

  • A phenyl-α-ketoacid derivative: Ethyl benzoylformate is a common choice. The purity of this starting material is crucial as impurities can lead to side reactions and lower yields.

  • Semicarbazide or Semicarbazide hydrochloride: If the hydrochloride salt is used, a base must be added to the reaction mixture to liberate the free semicarbazide.

Q3: What are the typical reaction conditions?

A3: The reaction is often carried out at elevated temperatures, typically under reflux, for several hours. The choice of solvent can influence the reaction rate and yield. Common solvents include ethanol, acetic acid, or dimethylformamide (DMF).[1][2]

Q4: What is the expected yield for this synthesis?

A4: The yield of 1,2,4-triazine syntheses can vary significantly based on the specific substrates and reaction conditions. For related triazine derivatives, yields in the range of 60-70% have been reported.[1][3] Optimization of reaction parameters is often necessary to achieve higher yields.

Q5: How is the final product typically purified?

A5: Purification of this compound usually involves recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture. If significant impurities are present, column chromatography on silica gel may be required prior to recrystallization.[3]

Troubleshooting Guide

Q1: Why is my yield of this compound consistently low?

A1: Low yields can result from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]

  • Suboptimal pH: The reaction is sensitive to pH. If the conditions are too acidic or too basic, side reactions can occur, or the desired reaction may be inhibited.

    • Solution: If using semicarbazide hydrochloride, ensure an adequate amount of a base (like sodium acetate) is added to neutralize the HCl and facilitate the reaction.[1] If starting with free semicarbazide, a catalytic amount of acid (like acetic acid) might be beneficial.[1]

  • Moisture in Reagents/Solvents: The presence of water can interfere with the dehydration step of the cyclocondensation.

    • Solution: Use anhydrous solvents and ensure your starting materials are dry.

  • Degradation of Starting Materials: Semicarbazide can be unstable, especially at high temperatures.

    • Solution: Add the semicarbazide portion-wise to the heated solution of the α-ketoacid derivative.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of side products is a common issue. Potential impurities could include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting materials.

  • Semicarbazone Intermediate: The initial condensation product of the α-ketoacid and semicarbazide is a semicarbazone. Incomplete cyclization will leave this intermediate in your product mixture.

  • Self-condensation Products: The α-ketoacid may undergo self-condensation under certain conditions.

  • Products from Impure Starting Materials: Impurities in the starting phenyl-α-ketoacid derivative can lead to the formation of related triazinone byproducts.

Q3: How can I improve the purity of my final product?

A3: Achieving high purity is essential. Here are some purification strategies:

  • Recrystallization: This is the most common method. Experiment with different solvents or solvent mixtures to find the optimal conditions for forming well-defined crystals of your product while leaving impurities in the mother liquor. Ethanol, methanol, or mixtures with water are good starting points.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be very effective for separating the desired product from closely related impurities.[3] A gradient elution with a solvent system like hexane/ethyl acetate is often used.

  • Washing: Before final purification, washing the crude product with a solvent in which it is sparingly soluble (but the impurities are soluble) can remove a significant amount of contaminants. Washing with cold water or a cold non-polar solvent like diethyl ether can be effective.

Quantitative Data on Related Syntheses

The following tables summarize data from the synthesis of related 1,2,4-triazine derivatives and are intended to provide general guidance on the effects of different reaction parameters.

Table 1: Effect of Base on a Related Triazine Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium AcetateAcetic AcidReflux369[1]
2TriethylamineEthanolReflux465[1]
3Potassium CarbonateDMF100660
4No BaseEthanolReflux845

Table 2: Influence of Solvent on a Related Triazine Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1Acetic Acid-Reflux369[1]
2EthanolAcetic Acid (cat.)Reflux665[1]
3DMF-120462
4Toluenep-TSA (cat.)Reflux (Dean-Stark)858

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on common methods for 1,2,4-triazine synthesis. Optimization may be required.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylformate (0.01 mol) in 40 mL of glacial acetic acid.

    • In a separate beaker, prepare a solution of semicarbazide hydrochloride (0.011 mol) and sodium acetate (0.012 mol) in 10 mL of water.

  • Reaction:

    • Add the semicarbazide solution to the flask containing the ethyl benzoylformate.

    • Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up:

    • After the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • A solid precipitate should form. If not, scratching the inside of the beaker with a glass rod may induce crystallization.

    • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification:

    • Recrystallize the crude product from hot ethanol or an ethanol-water mixture.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Characterize the final product by melting point, NMR, and IR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_keto Dissolve Ethyl Benzoylformate in Acetic Acid mix Combine Reactants prep_keto->mix prep_semi Prepare Semicarbazide Solution prep_semi->mix reflux Reflux for 3-4 hours mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice Water cool->precipitate filter_crude Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Ethanol filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry end End dry->end start Start start->prep_keto start->prep_semi troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Yield Observed cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal pH problem->cause2 cause3 Side Reactions problem->cause3 cause4 Purification Loss problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2 Adjust Base/Acid Catalyst cause2->solution2 solution3 Use Pure Starting Materials cause3->solution3 solution4 Optimize Recrystallization Solvent cause4->solution4

References

overcoming solubility issues of 6-Phenyl-1,2,4-triazin-3(2H)-one in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of 6-Phenyl-1,2,4-triazin-3(2H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I add it to my aqueous assay buffer. What is the first step to solve this?

A1: Precipitation in aqueous buffers is a common issue for hydrophobic compounds like this compound. The standard initial approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution before diluting it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1]

  • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Procedure: When preparing your working concentrations, dilute this stock solution into your final assay buffer, ensuring vigorous mixing.

  • Critical Consideration: The final concentration of the organic solvent in the assay must be low enough to not affect the biological system and should be kept consistent across all experimental conditions, including vehicle controls.[2][3]

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: The maximum tolerated DMSO concentration is highly cell-type dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v).[4] Many studies recommend using concentrations as low as 0.1% to avoid off-target effects.[4] DMSO concentrations above 1% have been shown to reduce readout parameters in various cell types, and even concentrations between 0.25% and 0.5% can have inhibitory or stimulatory effects depending on the cell line and assay.[2][5] It is imperative to run a vehicle control (assay medium with the same final DMSO concentration as your test samples) to determine the baseline response and ensure that the observed effects are from the compound, not the solvent.[5]

Q3: I am still observing precipitation even after using a DMSO stock, or my assay is sensitive to DMSO. What are the alternatives?

A3: If DMSO is not a viable option, several other strategies can be employed to enhance aqueous solubility.[6][7]

  • Co-solvents: Using a mixture of water-miscible solvents can improve solubility.[7][8] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6][8] The choice of co-solvent and its final concentration must be empirically tested for both compound solubility and assay compatibility.

  • Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, forming an inclusion complex with increased aqueous solubility.[9][10][11] Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used and have been shown to have minimal effects on many cell-based assays at typical working concentrations.[2][11]

  • Surfactants: Non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 can be used to solubilize compounds by forming micelles.[6][7] However, this is more common in biochemical (cell-free) assays, as surfactants can disrupt cell membranes at concentrations above their critical micelle concentration (CMC).[12]

Q4: How do I prepare a formulation with cyclodextrins?

A4: To prepare a cyclodextrin inclusion complex, the drug and cyclodextrin are mixed in an aqueous solution.[13][14]

  • General Method (Kneading): A paste of cyclodextrin is prepared with a small amount of water. The drug is then added and kneaded.[14]

  • Solution Method: Dissolve the cyclodextrin in your aqueous buffer first. Then, add the powdered compound (or a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution. The mixture should be stirred or sonicated until the compound dissolves. The formation of the complex can be optimized by adjusting the molar ratio of the drug to the cyclodextrin.

Troubleshooting Guide

Problem: My compound precipitates over the course of a long-term (24-72 hour) cell culture experiment.

  • Possible Cause: You may be exceeding the compound's thermodynamic solubility in the final assay medium, even if it was initially dissolved (kinetic solubility).

  • Solution 1: Lower the Concentration: Determine if a lower, non-precipitating concentration of the compound can still elicit a biological response.

  • Solution 2: Use a Stabilizing Excipient: Formulating with cyclodextrins can help maintain the compound in solution for longer periods.[9] Cyclodextrins can form and stabilize supersaturated drug solutions.[9]

  • Solution 3: Advanced Formulations: For in vivo or complex in vitro models, consider lipid-based nanoparticle formulations, which can encapsulate hydrophobic drugs and improve stability in aqueous environments.[15][16][17]

Problem: I observe inconsistent results or poor reproducibility between experiments.

  • Possible Cause: Inconsistent solubilization or precipitation of the compound. The amount of soluble compound available to the biological system may be varying.

  • Solution 1: Standardize Stock Preparation: Ensure your stock solution is fully dissolved before each use. Briefly vortex and visually inspect for any precipitate. If necessary, gently warm the stock solution (check compound stability first).

  • Solution 2: Perform a Solubility Test: Before running your main assay, perform a simple kinetic solubility test in your final assay medium. Prepare serial dilutions of your compound and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours) using a plate reader to detect light scatter from precipitates.

  • Solution 3: Filter Sterilization: If you are filter-sterilizing your final compound dilutions, be aware that the compound may adsorb to the filter membrane, reducing its effective concentration. Use low protein-binding filters (e.g., PVDF) and consider testing the concentration post-filtration.

Data Presentation: Solubility & Formulation

Table 1: Experimentally Determined Mole Fraction Solubility (x_e) of a Structurally Similar Compound, 6-Phenylpyridazin-3(2H)-one, in Various Solvents at Different Temperatures.

Disclaimer: The following data is for 6-phenylpyridazin-3(2H)-one and is provided as a reference due to its structural similarity to this compound. Actual solubility should be determined empirically.[18]

SolventT = 298.2 K (25°C)T = 303.2 K (30°C)T = 308.2 K (35°C)T = 313.2 K (40°C)T = 318.2 K (45°C)
Water1.81 x 10⁻⁵2.15 x 10⁻⁵2.54 x 10⁻⁵3.01 x 10⁻⁵3.56 x 10⁻⁵
Ethanol5.04 x 10⁻⁴6.09 x 10⁻⁴7.32 x 10⁻⁴8.75 x 10⁻⁴1.04 x 10⁻³
Propylene Glycol (PG)1.48 x 10⁻³1.73 x 10⁻³2.02 x 10⁻³2.36 x 10⁻³2.75 x 10⁻³
Polyethylene Glycol-4001.01 x 10⁻²1.13 x 10⁻²1.25 x 10⁻²1.39 x 10⁻²1.54 x 10⁻²
DMSO1.45 x 10⁻¹1.59 x 10⁻¹1.73 x 10⁻¹1.89 x 10⁻¹2.06 x 10⁻¹

Table 2: Comparison of Common Solubilization Strategies.

MethodAdvantagesDisadvantagesBest For
DMSO/Co-solvents Simple to prepare; effective for many compounds.[1]Potential for cellular toxicity or assay interference.[4][5]Initial screening, biochemical assays, robust cell lines.
Cyclodextrins Low cellular toxicity; can improve stability.[2][11]May not work for all compounds; requires formulation optimization.Cell-based assays, long-term incubations, DMSO-sensitive systems.
Surfactants High solubilizing capacity.[6][7]Often cytotoxic; can interfere with protein function.[12]Biochemical (cell-free) assays.
Nanoparticles High stability; potential for targeted delivery.[15][17]Complex to prepare and characterize.In vivo studies, advanced drug delivery applications.

Experimental Protocols

Protocol: Kinetic Solubility Assessment in Assay Buffer

This protocol allows you to quickly determine the apparent solubility of this compound in your specific assay buffer under different formulation conditions.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer (e.g., PBS, DMEM, etc.)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader with capability to measure absorbance or turbidity (e.g., at 620 nm)

Procedure:

  • Prepare Stock Solution: Create a 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Intermediate Plate: In a 96-well plate, perform a serial dilution of your DMSO stock solution in DMSO. For example, add 100 µL of 20 mM stock to the first well, then transfer 50 µL to the next well containing 50 µL of DMSO, and so on, to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.). Include a DMSO-only well.

  • Dilute into Assay Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the intermediate plate to a new 96-well plate containing a larger volume of your assay buffer (e.g., 98 µL). This creates a 1:50 dilution and keeps the final DMSO concentration constant at 2%. Your final compound concentrations will range from 400 µM down to your lowest concentration.

  • Incubate: Cover the plate and incubate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 2 hours).

  • Read Plate: Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance/turbidity indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility under these conditions.

Visualizations

G start Compound Precipitates in Aqueous Buffer stock Prepare concentrated stock in 100% DMSO start->stock check_dmso Is final DMSO conc. < 0.5% and is a vehicle control used? stock->check_dmso dmso_ok Precipitation Solved? (Kinetic Solubility Issue) check_dmso->dmso_ok  Yes reduce_dmso Reduce final DMSO conc. to <0.5% (ideally <0.1%) check_dmso->reduce_dmso No success Proceed with Assay dmso_ok->success  Yes try_alternatives Try Alternative Solubilization Methods dmso_ok->try_alternatives No reduce_dmso->stock cyclodextrin Formulate with Cyclodextrins (e.g., HP-β-CD) try_alternatives->cyclodextrin cosolvent Use other Co-solvents (e.g., PEG, Ethanol) try_alternatives->cosolvent nanoparticle Advanced Formulations (e.g., Nanoparticles) try_alternatives->nanoparticle

Caption: Workflow for troubleshooting solubility issues.

G cluster_CD Cyclodextrin (Host) cluster_Complex Inclusion Complex (Soluble) cd_molecule hydrophobic Hydrophobic Cavity cd_complex hydrophilic Hydrophilic Exterior (Soluble in Water) compound This compound (Guest Molecule) compound->cd_molecule + Water compound_inside

Caption: Mechanism of cyclodextrin inclusion complex formation.

G start Receive solid compound stock Prepare high concentration stock solution (e.g., 20 mM in DMSO) start->stock sol_test Perform kinetic solubility test in final assay buffer stock->sol_test precip Precipitation Observed? sol_test->precip assay Perform biological assay with soluble compound and appropriate vehicle controls precip->assay No reformulate Re-evaluate formulation (Try cyclodextrins, co-solvents, or lower concentration) precip->reformulate Yes reformulate->stock

Caption: General experimental workflow for compound solubilization.

References

Technical Support Center: Purification of 6-Phenyl-1,2,4-triazin-3(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Phenyl-1,2,4-triazin-3(2H)-one and its various analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its analogs?

A1: The most frequently employed purification methods are recrystallization and column chromatography. Recrystallization is often performed using ethanol.[1][2] For column chromatography, a common stationary phase is silica gel, with eluents such as a mixture of dichloromethane and hexane (e.g., in a 4:1 ratio) or chloroform.[1][3]

Q2: What are some typical impurities I might encounter?

A2: Impurities can arise from unreacted starting materials, such as benzil and semicarbazide or thiosemicarbazide, or from side-products formed during the synthesis.[1] Depending on the synthetic route, residual catalysts (e.g., Palladium catalysts in Suzuki couplings) or reagents from subsequent functionalization reactions may also be present.[3]

Q3: How can I confirm the purity of my final product?

A3: Purity is typically assessed using a combination of techniques. Thin Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. For more definitive analysis, High-Performance Liquid Chromatography (HPLC) is used. The identity and structural integrity of the purified compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallizing The solvent may be too nonpolar for the compound at the temperature of crystallization, or the compound may have a low melting point. The presence of impurities can also lower the melting point and hinder crystallization.- Add a small amount of a more polar co-solvent. - Try a different recrystallization solvent or a solvent mixture. - Ensure the crude product is reasonably pure before attempting recrystallization; a preliminary purification by column chromatography may be necessary. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a seed crystal of the pure compound.
No crystals form upon cooling The solution may be too dilute, or the cooling process might be too rapid.- Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try scratching the flask or adding a seed crystal.
Low recovery of the purified product The compound may have significant solubility in the cold recrystallization solvent. Too much solvent may have been used.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC The chosen eluent system may not have the optimal polarity.- Adjust the polarity of the eluent. If spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If spots are not moving from the baseline (low Rf), increase the polarity. - Consider using a different solvent system. For example, if using hexane/ethyl acetate, try dichloromethane/methanol.
Streaking of spots on TLC or column The compound may be too polar for the eluent, or it could be acidic or basic and interacting strongly with the silica gel. The sample may be overloaded.- Increase the polarity of the eluent. - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Ensure the sample is not loaded in a volume that is too large or too concentrated.
Product is not eluting from the column The eluent is not polar enough to move the compound through the silica gel.- Gradually increase the polarity of the eluent system during the chromatography run (gradient elution).
Cracking or channeling of the silica gel bed The column may have been packed improperly, or the solvent polarity was changed too drastically.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. - When running a gradient, change the solvent composition gradually to avoid thermal stress on the silica gel bed.

Experimental Protocols

General Recrystallization Protocol from Ethanol
  • Dissolution: In a flask, add the crude this compound or its analog to a minimal amount of hot ethanol. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visual Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude Product Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution Initial Step ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Alternative Recrystallization Recrystallization Dissolution->Recrystallization PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound and its analogs.

TroubleshootingTree Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography OilingOut Oiling Out Recrystallization->OilingOut NoCrystals No Crystals Form Recrystallization->NoCrystals PoorSeparation Poor Separation Chromatography->PoorSeparation Streaking Streaking Chromatography->Streaking Solution1 Change Solvent / Add Co-solvent OilingOut->Solution1 Solution2 Concentrate / Cool Slowly NoCrystals->Solution2 Solution3 Adjust Eluent Polarity PoorSeparation->Solution3 Solution4 Add Modifier / Check Loading Streaking->Solution4

Caption: Decision tree for troubleshooting common purification issues.

References

identifying and minimizing side products in 1,2,4-triazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2,4-triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products during their experiments, ensuring higher yields and purity of the target 1,2,4-triazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazines, providing explanations and actionable solutions.

FAQ 1: My reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of products that are difficult to separate. What is happening and how can I resolve this?

Answer:

You are likely encountering the formation of regioisomers. This is the most common side product when using an unsymmetrical 1,2-dicarbonyl compound with an amidrazone. The amidrazone can condense with either of the two non-equivalent carbonyl groups, leading to two different 1,2,4-triazine isomers.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solutions cluster_3 Detailed Strategies A Mixture of Products Observed (e.g., by TLC, LC-MS) B Using Unsymmetrical 1,2-Dicarbonyl? A->B C Yes: Regioisomer Formation Likely B->C Yes D No: Other Side Reactions Possible B->D No E Control Reaction Conditions C->E F Modify Reactants C->F G Purification of Isomers C->G H Solvent Polarity Temperature Optimization E->H I Use of Sterically Hindered Reactants F->I J Semi-preparative HPLC Fractional Crystallization G->J

Caption: Troubleshooting workflow for regioisomer formation.

Minimization and Control Strategies:

  • Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature. Systematically varying these parameters may favor the formation of one isomer over the other. For instance, less polar solvents at lower temperatures can sometimes enhance selectivity.

  • Reactant Modification: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.

  • Purification: If a mixture is unavoidable, separation of the regioisomers is necessary. Due to their similar physical properties, this can be challenging.

    Purification TechniqueDescription
    Semi-Preparative HPLC Highly effective for separating isomers with small differences in polarity. Method development is crucial to achieve baseline separation.
    Fractional Crystallization Can be attempted if the isomers have sufficiently different solubilities in a particular solvent system. This is often a trial-and-error process.
    Column Chromatography Standard column chromatography on silica gel may be effective if there is a sufficient difference in the polarity of the isomers.
FAQ 2: I am observing a significant amount of a byproduct that appears to be from the hydrolysis of my 1,2,4-triazine. How can I prevent this?

Answer:

The 1,2,4-triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of various degradation products. The stability of the triazine ring is highly dependent on the nature and position of its substituents.

Preventative Measures:

ParameterRecommendation
pH Control Maintain a neutral pH during the reaction workup and purification. If acidic or basic conditions are necessary for other transformations, they should be as mild and brief as possible.
Temperature Avoid excessive heating during purification steps, as this can accelerate hydrolysis.
Solvent Choice Use anhydrous solvents for the reaction and workup whenever possible to minimize the presence of water.
Substituent Effects Electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack by water. Consider the electronic nature of your substituents when designing the synthesis and purification steps.

Reaction Pathway Diagram:

G Triazine 1,2,4-Triazine Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Triazine->Hydrolysis RingOpened Ring-Opened Intermediate Hydrolysis->RingOpened Degradation Degradation Products RingOpened->Degradation G Diketone α-Diketone Triazine 1,2,4-Triazine Diketone->Triazine Amidrazone Amidrazone (from Acid Hydrazide) Amidrazone->Triazine Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Triazine

optimization of reaction conditions for synthesizing 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route discussed involves the cyclocondensation of a phenyl-α-ketoaldehyde equivalent with semicarbazide hydrochloride.

TroubleshootingGuide cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions LowYield {Low or No Yield | Incomplete reaction or side reactions} pc1 {Reagent Quality | Impure starting materials, moisture} LowYield->pc1 pc2 {Reaction Conditions | Suboptimal temperature, time, or pH} LowYield->pc2 pc3 {Stoichiometry | Incorrect molar ratios of reactants} LowYield->pc3 pc4 {Solvent Issues | Inappropriate solvent, insufficient volume} LowYield->pc4 ImpureProduct {Impure Product | Presence of starting materials or byproducts} ImpureProduct->pc1 ImpureProduct->pc2 DifficultPurification {Difficult Purification | Oily product or co-eluting impurities} DifficultPurification->ImpureProduct pc5 {Work-up Problems | Inefficient extraction, product loss} DifficultPurification->pc5 ReactionStall {Reaction Stalls | No further conversion of starting materials} ReactionStall->pc1 ReactionStall->pc2 sol1 {Verify Reagents | Use pure, dry starting materials. Check semicarbazide HCl quality.} pc1->sol1 sol2 {Optimize Conditions | Adjust temperature (reflux), prolong reaction time, control pH with a base.} pc2->sol2 sol3 {Adjust Stoichiometry | Use a slight excess of semicarbazide (1.1-1.2 eq).} pc3->sol3 sol4 {Solvent Selection | Use protic solvents like ethanol or acetic acid. Ensure complete dissolution.} pc4->sol4 sol5 {Refine Work-up | Optimize extraction pH, use appropriate recrystallization solvent (e.g., ethanol, ethyl acetate).} pc5->sol5

Caption: General experimental workflow for the synthesis of this compound.

Materials:

  • Phenylglyoxal monohydrate (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylglyoxal monohydrate, semicarbazide hydrochloride, and sodium acetate.

  • Add ethanol as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain it for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Data Presentation

The following tables summarize hypothetical data for optimizing the reaction conditions. These values are illustrative and should be determined experimentally.

Table 1: Effect of Base on Reaction Yield
EntryBase (eq)SolventTime (h)Yield (%)
1Sodium Acetate (1.2)Ethanol675
2Triethylamine (1.2)Ethanol672
3Pyridine (1.5)Ethanol668
4NoneEthanol12<10
Table 2: Effect of Solvent on Reaction Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux (78)675
2MethanolReflux (65)868
3Acetic Acid100482
4Dioxane100865

Note: The use of acetic acid as a solvent can sometimes promote cyclization and lead to higher yields, but may require a more rigorous work-up to remove the acidic solvent.

Technical Support Center: Stability Testing of 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 6-Phenyl-1,2,4-triazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for the forced degradation of this compound?

Forced degradation studies for this compound should be designed to evaluate its intrinsic stability.[1][2] Typical stress conditions include:

  • Hydrolytic conditions: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

  • Oxidative conditions: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal stress: Exposure to high temperatures in the solid state.

  • Photolytic stress: Exposure to UV and visible light.

The goal is to achieve a target degradation of approximately 10-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products can be adequately studied.[3][4]

Q2: How do I select the appropriate concentrations of acid, base, and oxidizing agents for the study?

The selection of stressor concentrations should be based on preliminary experiments aiming for 5-20% degradation.[4][5] It is recommended to start with milder conditions and increase the severity if no degradation is observed. For this compound, a suggested starting point is:

  • Acid Hydrolysis: 0.1 M HCl

  • Base Hydrolysis: 0.1 M NaOH

  • Oxidation: 3% H₂O₂

If the degradation is too rapid or extensive, the concentration of the stressor should be reduced. Conversely, if no degradation is observed, the concentration or temperature can be increased.[6]

Q3: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. The method should be validated to demonstrate specificity, linearity, accuracy, and precision. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification and structural elucidation of unknown degradation products.[7]

Q4: I am observing no degradation under my initial stress conditions. What should I do?

If initial stress conditions do not yield any degradation, consider the following troubleshooting steps:

  • Increase Stressor Severity:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Increase the temperature of the study.

    • Extend the duration of the exposure.

  • Change the Solvent: For solution-state studies, ensure the compound is fully dissolved. A co-solvent may be necessary, but it should be inert and not interfere with the analysis.[6]

  • Review Analytical Method: Confirm that your analytical method is capable of detecting small changes in the parent compound concentration and can separate potential degradants.

Q5: My sample shows complete degradation almost immediately. How can I obtain meaningful data?

Rapid and complete degradation suggests the stress conditions are too harsh. To obtain a meaningful degradation profile:

  • Reduce Stressor Severity:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the experiment.

    • Shorten the time points for sample collection.

  • Sample at Earlier Time Points: If degradation is still rapid, take samples at very early intervals (e.g., 0, 5, 15, 30 minutes) to capture the initial degradation kinetics.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause: Inappropriate mobile phase pH, column degradation, or buffer incompatibility.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase pH is within the optimal range for the column and the analyte.

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection.

    • Sample Diluent: The sample diluent should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase.

    • Column Flush: If the column is suspected to be contaminated, flush it with a strong solvent according to the manufacturer's instructions.

Issue 2: Mass Imbalance in Degradation Studies
  • Possible Cause: Formation of non-UV active degradants, volatile degradants, or degradants that are not eluted from the HPLC column.

  • Troubleshooting Steps:

    • Use a Mass Detector: Employ a mass spectrometer (LC-MS) to detect non-UV active compounds.

    • Change Wavelength: Analyze samples at a lower UV wavelength to potentially detect degradants that do not absorb at the primary wavelength.

    • Gas Chromatography (GC): If volatile degradants are suspected, consider using GC-MS for analysis.

    • Forced Degradation Workflow:

G cluster_0 Troubleshooting Mass Imbalance Start Mass Imbalance Observed Check_UV Analyze at Lower UV Wavelength Start->Check_UV Use_MS Employ LC-MS Analysis Check_UV->Use_MS If still imbalanced Use_GC Consider GC-MS for Volatiles Use_MS->Use_GC If still imbalanced Non_Eluting Investigate Non-eluting Degradants Use_GC->Non_Eluting If still imbalanced Resolution Problem Resolved Non_Eluting->Resolution G cluster_1 Forced Degradation Experimental Workflow Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Stress Prepare Stress Samples (Acid, Base, Oxidative, etc.) Prep_Stock->Prep_Stress Incubate Incubate under Stress Conditions Prep_Stress->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze

References

troubleshooting common issues in the synthesis of 1,2,4-triazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,4-triazines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,2,4-triazines, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My 1,2,4-triazine synthesis is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?

A: Low yields are a common issue in organic synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Problem: Impurities in your starting materials, such as the α-dicarbonyl compound or the amidrazone, can interfere with the reaction.

    • Solution: Ensure the purity of your reactants. Recrystallize or chromatograph the starting materials if necessary. It is also crucial to use clean and dry glassware to prevent contamination.[1]

  • Reaction Conditions:

    • Problem: The reaction conditions may not be optimal. This includes temperature, reaction time, solvent, and catalyst. For instance, some cyclization reactions are sensitive to temperature and solvent polarity.[2]

    • Solution:

      • Temperature: Gradually vary the reaction temperature. Some reactions may require heating to overcome the activation energy, while others might need cooling to prevent side reactions.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product decomposition.[1]

      • Solvent: The choice of solvent can significantly impact the reaction. If the reactants are not fully dissolved, the reaction will be slow. Test a range of solvents with different polarities.

      • Catalyst: If using a catalyst, ensure it is active and used in the correct amount. In some cases, a base like potassium carbonate is crucial for driving the desired cyclization pathway.[3]

  • Instability of Reactants or Intermediates:

    • Problem: The amidrazone starting material or key reaction intermediates can be unstable and decompose under the reaction conditions.

    • Solution: Consider generating the reactive intermediate in situ. One-pot syntheses, where sequential reactions occur in the same flask without isolating intermediates, can be effective.[4]

  • Work-up Procedure:

    • Problem: Product loss can occur during the work-up and purification steps.

    • Solution: Ensure complete extraction of the product from the reaction mixture. When drying the organic layer, rinse the drying agent thoroughly to recover any adsorbed product. Be cautious during solvent removal (e.g., rotary evaporation) if the product is volatile.[1]

Issue 2: Formation of Side Products and Regioisomers

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?

A: The formation of side products is a frequent challenge, especially when dealing with unsymmetrical reactants.

  • Formation of Regioisomers:

    • Problem: When using an unsymmetrical 1,2-dicarbonyl compound, the reaction with an amidrazone can lead to a mixture of two regioisomers.[4][5] This occurs because the initial condensation can happen at either of the two different carbonyl groups.[4]

    • Solution:

      • Reaction Control: The regioselectivity of the cyclization can be influenced by the substituents on the reactants, the solvent, and the reaction temperature.[2] Experiment with these parameters to favor the formation of the desired isomer.

      • Purification: If a mixture of regioisomers is unavoidable, they often need to be separated by chromatographic techniques such as column chromatography or supercritical fluid chromatography (SFC).[5] The identity of the major and minor isomers can sometimes be predicted based on the relative reactivity of the carbonyl groups.[4]

  • Other Side Reactions:

    • Problem: Depending on the specific reactants and conditions, other side reactions can occur. For example, hydrolysis of starting materials or intermediates can be an issue if water is present in the reaction mixture.[6] In some cases, complex mixtures that are difficult to characterize may form.[3]

    • Solution:

      • Inert Atmosphere: If your reactants are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Careful Reagent Addition: Add reagents dropwise to control the reaction rate and temperature, which can help minimize the formation of undesired byproducts.[1]

Issue 3: Purification Challenges

Q: I am having difficulty purifying my 1,2,4-triazine product. What are the best practices for purification?

A: Purification can be challenging due to the properties of the triazine derivatives and the presence of impurities.

  • Recrystallization:

    • Problem: Finding a suitable solvent system for recrystallization can be difficult.

    • Solution: Systematically screen for solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

  • Column Chromatography:

    • Problem: The product may be difficult to separate from impurities on a silica gel column, or it might be sensitive to the acidic nature of silica.

    • Solution:

      • Solvent System Optimization: Carefully select the eluent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation.

      • Alternative Stationary Phases: If silica gel is not effective or causes decomposition, consider using other stationary phases like alumina or reverse-phase silica.

      • Compound Stability: If your compound is acid-sensitive, be cautious with standard silica gel chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,2,4-triazines?

A1: One of the most prevalent and versatile methods for synthesizing 3,5,6-trisubstituted 1,2,4-triazines is the condensation reaction between an α-dicarbonyl compound (like a 1,2-diketone) and an amidrazone or an acid hydrazide in the presence of a nitrogen source like ammonium acetate.[5][7]

Q2: How can I synthesize the amidrazone precursor?

A2: Amidrazones can be prepared from the corresponding nitriles or by the reaction of an iminoester with hydrazine.[8]

Q3: Are there any green synthesis methods for 1,2,4-triazines?

A3: Yes, microwave-assisted synthesis has been reported as a more environmentally friendly method. It often leads to shorter reaction times and higher yields compared to conventional heating methods.[4][9]

Q4: How does the substitution pattern on the starting materials affect the reaction?

A4: The electronic nature of the substituents can influence the reactivity of the starting materials and the stability of intermediates, thereby affecting the reaction rate and yield. For example, electron-donating groups on the amidrazone can increase its nucleophilicity and potentially increase the reaction rate.[10] The orientation of cyclization can also be affected by the substituents.[2]

Experimental Protocols

General Procedure for the Synthesis of 3,5,6-Trisubstituted 1,2,4-triazines from 1,2-Diketones and Acid Hydrazides

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine the 1,2-diketone (1.0 eq.), the acid hydrazide (1.0 eq.), and ammonium acetate (1.5 eq.).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid.[5]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected 3,5,6-Trisubstituted 1,2,4-triazines

EntryR1R2R3MethodTimeYield (%)Reference
1PhPhHConventional2.5 h78[4]
2PhPhHMicrowave5 min85[4]
3PhMeHConventional2.5 h25[4]
4PhMeHMicrowave7 min35[4]
5p-Cl-PhPhMeConventional3 h61[4]
6p-Cl-PhPhMeMicrowave6 min72[4]

Note: This table is a representation of data found in the literature and specific conditions may vary.

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis 1,2,4-Triazine Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start: α-Dicarbonyl + Amidrazone/Hydrazide reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up reaction->workup low_yield Low Yield? reaction->low_yield Check purification Purification workup->purification side_products Side Products? workup->side_products Check product Final Product purification->product purification_issue Purification Issue? purification->purification_issue Check optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Time low_yield->optimize_conditions Yes check_reagents Check Reagent Purity low_yield->check_reagents Yes regio_control Control Regioselectivity: - Modify Substituents - Change Solvent/Temp side_products->regio_control Yes separate_isomers Separate Isomers (SFC, HPLC) side_products->separate_isomers If mixture optimize_purification Optimize Purification Method: - Recrystallization Solvent - Chromatography Conditions purification_issue->optimize_purification Yes

Caption: Workflow for the synthesis and troubleshooting of 1,2,4-triazines.

References

Technical Support Center: Enhancing the Biological Activity of 6-Phenyl-1,2,4-triazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives. Our aim is to address common challenges encountered during synthesis, characterization, and biological evaluation to facilitate the development of potent and selective therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that are important for their biological activity?

A1: The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl and triazine rings. Structure-activity relationship (SAR) studies have highlighted that substitutions at the 5- and 6-positions of the triazine ring and on the 6-phenyl ring can modulate activity and selectivity against various biological targets. For instance, the introduction of different aryl groups at the 5- and 6-positions of the 1,2,4-triazine ring has been explored to understand their binding in distinct pockets of target proteins.[1][2]

Q2: What are the common biological targets for this compound derivatives?

A2: These derivatives have been investigated for a wide range of biological activities and have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5] A significant area of research has focused on their role as kinase inhibitors, including Src kinase and PI3K/mTOR pathways, which are crucial in cancer cell signaling.[6][7][8] Some derivatives have also been identified as antagonists for G-protein coupled receptors like GPR84.[1][2]

Q3: How can I improve the solubility of my this compound derivatives?

A3: Poor aqueous solubility is a common challenge. To enhance solubility, consider introducing polar functional groups or heterocyclic moieties. For example, replacing an indole with a 6-azaindole has been shown to improve predicted solubility (lower CLogP) while retaining biological activity.[2] Additionally, the formation of salts with pharmaceutically acceptable acids or bases can be a viable strategy.

Q4: What are the typical mechanisms of anticancer activity for these compounds?

A4: The anticancer activity of these derivatives often stems from the induction of apoptosis and cell cycle arrest in cancer cells.[7][9][10] For instance, some compounds have been shown to arrest the cell cycle at the G2/M phase.[10] Inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, is another important mechanism that can lead to reduced tumor growth and proliferation.[7][8]

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low reaction yield during synthesis. Incomplete reaction, side product formation, or suboptimal reaction conditions (temperature, solvent, catalyst).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Purify starting materials to remove any impurities that might interfere with the reaction. - Experiment with different solvents and reaction temperatures. For instance, some reactions may proceed more efficiently under reflux conditions.[11] - In multi-step syntheses, ensure the intermediate products are of high purity before proceeding to the next step.
Difficulty in purifying the final compound. The compound may be co-eluting with impurities during column chromatography. The compound may be unstable under the purification conditions.- Try different solvent systems for column chromatography to improve separation. A gradient elution might be more effective than an isocratic one. - Consider alternative purification techniques such as recrystallization or preparative HPLC. - If the compound is suspected to be unstable, perform purification at lower temperatures and avoid prolonged exposure to light or air.
Unexpected peaks in NMR or Mass Spectrometry data. Presence of residual solvent, starting materials, or byproducts. Isomeric products may have formed.- Ensure the sample is thoroughly dried under high vacuum to remove residual solvents. - Compare the spectra with those of the starting materials to identify any unreacted components. - For complex spectra suggesting isomers, consider 2D NMR techniques (e.g., COSY, HMQC) for detailed structural elucidation. The regioselective synthesis of unsymmetrical derivatives can be challenging, sometimes requiring separation of regioisomers.[2]
Biological Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability in MTT or other cell viability assay results. Uneven cell seeding, contamination of cell cultures, or precipitation of the test compound in the culture medium.- Ensure a homogenous cell suspension before seeding plates. Use a multichannel pipette for consistency. - Regularly check cell cultures for any signs of contamination. - Prepare stock solutions of the compounds in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Observe the wells under a microscope for any signs of compound precipitation.
Inconsistent results in kinase inhibition assays. Inactive enzyme, incorrect buffer conditions, or interference from the test compound.- Verify the activity of the enzyme using a known potent inhibitor as a positive control. - Optimize the assay buffer for pH, ionic strength, and necessary co-factors (e.g., ATP, Mg2+). - Run control experiments to check for compound interference with the detection method (e.g., fluorescence, luminescence).
No induction of apoptosis observed in relevant assays (e.g., Annexin V). The compound may not induce apoptosis at the tested concentrations or time points. The compound might have a different mechanism of action (e.g., cytostatic rather than cytotoxic).- Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction.[9] - Investigate other potential mechanisms of action, such as cell cycle analysis or autophagy assays. - Confirm that the selected cancer cell line is sensitive to apoptosis induction by the chosen pathway.

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazin-3(2H)-one Derivatives

CompoundCell LineIC50 (µM)Reference
7a HCT116 (Colon)>50[9]
7e A-172 (Glioblastoma)12.3[9]
9e Hs578T (Breast)16.4[9]
14a HCT116 (Colon)11.2[9]
14b A-172 (Glioblastoma)18.5[9]
13a NCI 60 Cell PanelActive at 10⁻⁵ M[11]
6b HCT-116 (Colon)Significantly greater cytotoxic effect than other tested compounds[12]
4c MCF-7 (Breast)More potent than podophyllotoxin[10]
5e MCF-7 (Breast)More potent than podophyllotoxin[10]
7c MCF-7 (Breast)More potent than podophyllotoxin[10]

Note: The activity of compounds can vary significantly based on the specific substitutions and the cancer cell line being tested.

Experimental Protocols

General Synthesis of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives

This protocol is a generalized procedure based on methodologies reported in the literature.[11][13]

  • Synthesis of Substituted-2-phenyloxazol-5(4H)-one: This intermediate is typically synthesized via the Erlenmeyer-Plöchl azlactone synthesis.

  • Synthesis of Hydrazine Derivatives: Substituted hydrazine derivatives are either commercially available or can be synthesized using standard methods.

  • Condensation Reaction: A mixture of the substituted-2-phenyloxazol-5(4H)-one and the appropriate hydrazine derivative is refluxed in a suitable solvent, such as glacial acetic acid or ethanol, for a specified period.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Condensation) start->reaction workup Work-up & Crude Product reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Kinase) characterization->in_vitro Pure Compound apoptosis Mechanism of Action (e.g., Apoptosis, Cell Cycle) in_vitro->apoptosis sar SAR Analysis apoptosis->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo

Caption: A generalized experimental workflow for the development of this compound derivatives.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Inhibition of Apoptosis mtor->apoptosis triazinone 1,2,4-Triazinone Derivative triazinone->pi3k Inhibits triazinone->mtor Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for 1,2,4-triazinone derivatives.

References

addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up efforts.

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the temperature. Note that excessive temperature may lead to side product formation.
Poor quality of starting materials (phenylglyoxal or aminoguanidine bicarbonate).Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point). Phenylglyoxal can be prone to polymerization or hydration.
Suboptimal solvent choice or volume.The choice of solvent is critical for solubility and reaction rate. While ethanol or n-butanol are commonly used, co-solvents or alternative solvents might be necessary for scale-up. Ensure adequate solvent volume to maintain a stirrable slurry.
Inefficient mixing in larger reactors.Inadequate agitation can lead to localized concentration gradients and poor heat transfer. Ensure the reactor is equipped with an appropriate agitator and baffling system for the scale of the reaction.
Product Precipitation Issues Product crashing out of solution too quickly, leading to impurities being trapped.Implement a controlled cooling profile during crystallization. A slower cooling rate generally results in larger, purer crystals. Consider the use of anti-solvents and seeding to control crystallization.
Product is too soluble in the reaction solvent for efficient isolation.If the product has high solubility in the reaction solvent, consider a solvent swap to a less polar solvent post-reaction to induce precipitation. Water is often a suitable anti-solvent for this class of compounds.
Difficulty in Purification Presence of closely related impurities.Optimize the reaction conditions to minimize the formation of by-products. For purification, column chromatography is effective at the lab scale. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is more practical. Multiple recrystallizations may be necessary.
Oily or tarry product instead of a crystalline solid.This can be due to residual solvent or the presence of impurities that inhibit crystallization. Try triturating the crude product with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. If that fails, purification by column chromatography may be necessary to remove the impurities before attempting recrystallization again.
Color Formation in Product Presence of colored by-products or degradation products.The reaction of phenylglyoxal can sometimes lead to colored impurities. Treatment of the crude product solution with activated charcoal before crystallization can help to remove some colored impurities.
Exothermic Reaction Runaway The condensation reaction can be exothermic, especially at a larger scale.Ensure the reactor has adequate cooling capacity. The addition of one reagent to the other should be done portion-wise or via a controlled addition funnel to manage the heat generated. A thorough thermal hazard assessment is recommended before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method is the condensation reaction between phenylglyoxal and aminoguanidine bicarbonate. The reaction is typically carried out in a protic solvent like ethanol or n-butanol, often with heating.

Q2: What are the critical process parameters to monitor during scale-up?

Key parameters to monitor and control include:

  • Temperature: To control reaction rate and minimize side reactions.

  • Addition Rate: To manage exotherms.

  • Agitation Speed: To ensure homogeneity and efficient heat transfer.

  • pH: Although not always critical for this specific reaction, it can influence the reactivity of aminoguanidine.

  • Reaction Concentration: To manage solubility and reaction kinetics.

Q3: What are the expected major by-products in this synthesis?

Potential by-products can arise from the self-condensation of phenylglyoxal or side reactions of aminoguanidine. Impurities from the starting materials can also be carried through. In some cases, regioisomers might form depending on the specific reaction conditions and the nature of the starting materials.

Q4: What purification methods are most suitable for large-scale production?

While column chromatography is useful for small-scale purification, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying the final product on a larger scale. A thorough solvent screen should be performed to identify the optimal solvent or solvent mixture for high recovery and purity.

Q5: How can I improve the filterability of the final product?

The particle size and morphology of the crystalline product significantly impact its filtration characteristics. Controlled crystallization with slow cooling and gentle agitation can lead to larger, more uniform crystals that are easier to filter and wash.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure for laboratory-scale synthesis and can serve as a starting point for process development and scale-up.

Materials:

  • Phenylglyoxal monohydrate

  • Aminoguanidine bicarbonate

  • Ethanol (or n-butanol)

  • Water

  • Activated Charcoal

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylglyoxal monohydrate (1.0 equivalent) and aminoguanidine bicarbonate (1.05 equivalents).

  • Add ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to phenylglyoxal.

  • Heat the reaction mixture to reflux (around 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to about 60 °C.

  • Add a small amount of activated charcoal and stir for 15-20 minutes.

  • Filter the hot solution through a pad of celite to remove the charcoal.

  • Slowly add water to the hot filtrate until the solution becomes cloudy, then add a small amount of ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with a cold ethanol/water mixture, and then with a small amount of cold water.

  • Dry the product under vacuum to a constant weight.

Data Presentation

The following tables provide illustrative data for the synthesis of this compound at different scales. Note: This data is for representative purposes and actual results may vary.

Table 1: Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Phenylglyoxal 10.0 g1.0 kg50.0 kg
Aminoguanidine Bicarbonate 10.5 g1.05 kg52.5 kg
Solvent (Ethanol) 200 mL20 L1000 L
Reaction Temperature 78 °C78-80 °C78-82 °C
Reaction Time 4-6 hours6-8 hours8-10 hours
Typical Yield 75-85%70-80%65-75%
Purity (by HPLC) >98%>98%>97%

Table 2: Purification Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Purification Method RecrystallizationRecrystallizationRecrystallization
Solvent System Ethanol/WaterEthanol/WaterEthanol/Water
Solvent Volume ~150 mL~15 L~750 L
Recovery 85-95%80-90%75-85%
Final Purity (by HPLC) >99.5%>99.5%>99.0%

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Phenylglyoxal & Aminoguanidine Bicarbonate reaction Condensation Reaction in Ethanol (Reflux) reagents->reaction workup Hot Filtration (Charcoal Treatment) reaction->workup crystallization Crystallization (Ethanol/Water) workup->crystallization isolation Filtration & Washing crystallization->isolation drying Vacuum Drying isolation->drying product This compound drying->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction optimize_conditions Optimize reaction time/temperature check_reaction->optimize_conditions No check_workup Review workup and isolation procedure check_reaction->check_workup Yes check_purity Check starting material purity end2 Consult further check_purity->end2 end Yield Improved optimize_conditions->end check_solubility Is product soluble in mother liquor? check_workup->check_solubility recrystallize_mother_liquor Attempt to recover from mother liquor check_workup->recrystallize_mother_liquor Significant loss during filtration check_solubility->check_purity No solvent_swap Consider solvent swap before isolation check_solubility->solvent_swap Yes solvent_swap->end recrystallize_mother_liquor->end

refining analytical methods for the detection of 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 6-Phenyl-1,2,4-triazin-3(2H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most common and effective techniques for the analysis of this compound and related triazine derivatives are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: I am not getting a signal for my compound. What are the possible causes?

A2: Several factors could lead to a lack of signal. For HPLC, check for issues with the mobile phase composition, column equilibration, and detector settings. In GC-MS, ensure proper injector temperature and consider if the compound is thermally stable. For both techniques, verify sample preparation, injection volume, and instrument functionality. Contamination of the system or an inactive column can also be culprits.

Q3: My peak shape is poor (e.g., broad, tailing, or splitting). How can I improve it?

A3: Poor peak shape in HPLC can result from a mismatch between the sample solvent and the mobile phase, column degradation, or secondary interactions with the stationary phase. In GC, active sites in the liner or column can cause peak tailing. Refer to the detailed troubleshooting guides below for specific solutions.

Q4: How can I improve the sensitivity of my method?

A4: To enhance sensitivity, consider optimizing the sample preparation to pre-concentrate the analyte. For HPLC-UV, select the wavelength of maximum absorbance. For LC-MS or GC-MS, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes. Ensure the instrument is properly tuned and calibrated.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

This guide focuses on a typical reversed-phase HPLC setup for the analysis of this compound.

Common Problems and Solutions

ProblemPossible CauseSuggested Solution
No Peak / Very Small Peak Incorrect mobile phase compositionPrepare fresh mobile phase and ensure correct proportions.
Column not equilibratedEquilibrate the column with the mobile phase for at least 15-20 column volumes.
Detector wavelength incorrectSet the detector to the wavelength of maximum absorbance for the compound.
Sample degradationEnsure proper sample storage and handling.
Peak Tailing Secondary interactions with silanolsUse a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Column contaminationWash the column with a strong solvent.
Mismatch between sample solvent and mobile phaseDissolve the sample in the initial mobile phase.
Peak Fronting Sample overloadReduce the injection volume or sample concentration.
Split Peaks Column bed collapse or voidReplace the column.
Partially blocked fritBack-flush the column (if recommended by the manufacturer).
Unstable Baseline Air bubbles in the systemDegas the mobile phase and purge the pump.
Contaminated mobile phase or detector cellUse high-purity solvents and flush the detector cell.
Ghost Peaks Carryover from previous injectionRun a blank gradient after each sample.
Contamination in the mobile phasePrepare fresh mobile phase using high-purity water and solvents.
Gas Chromatography-Mass Spectrometry (GC-MS)

This guide provides troubleshooting for the analysis of this compound, assuming it is thermally stable and volatile enough for GC analysis.

Common Problems and Solutions

ProblemPossible CauseSuggested Solution
No Peak Compound is not volatile or is thermally labileConsider derivatization to increase volatility and thermal stability, or use LC-MS instead.
Incorrect injector temperatureOptimize the injector temperature; too low may result in poor volatilization, too high may cause degradation.
Active sites in the inlet liner or columnUse a deactivated liner and column.
Peak Tailing Adsorption of the analyte on active sitesUse a deactivated liner, perform inlet maintenance, and trim the column.
Poor Sensitivity Air leak in the systemCheck for leaks using an electronic leak detector. High nitrogen background in the MS can indicate a leak.
Contaminated ion sourceClean the ion source according to the manufacturer's instructions.
Mass Spectrum Issues Poor fragmentation or incorrect isotope ratiosTune the mass spectrometer.
High background noiseCheck for contamination in the GC system or MS source. Bake out the column.

Experimental Protocols

HPLC-DAD Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) at the wavelength of maximum absorbance.

GC-MS Method for Triazine Analysis (Adapted)
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Quantitative Data Summary

The following tables provide representative analytical data for triazine compounds, which can be used as a reference for method development for this compound.

Table 1: HPLC-DAD Performance for Triazine Herbicides

CompoundRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Simazine8.50.050.1595 ± 5
Atrazine9.20.040.1298 ± 4
Propazine10.10.060.1893 ± 6

Data adapted from typical performance on a C18 column.

Table 2: GC-MS Performance for Triazine Herbicides

CompoundRetention Time (min)Characteristic Ions (m/z)Limit of Detection (LOD) (pg)Recovery (%)
Simazine12.3201, 186, 1730.191 - 102
Atrazine12.8215, 200, 1880.193 - 103
Propazine13.5229, 214, 2010.192 - 101

Data adapted from published methods for triazine herbicide analysis.[1]

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis check_signal No or Low Signal? start->check_signal check_peak_shape Poor Peak Shape? start->check_peak_shape check_baseline Baseline Issues? start->check_baseline check_signal->check_peak_shape No no_signal_causes Check: - Mobile Phase - Column Equilibration - Detector Settings - Sample Integrity check_signal->no_signal_causes Yes check_peak_shape->check_baseline No peak_shape_causes Check: - Sample Solvent vs. Mobile Phase - Column Health - Sample Concentration check_peak_shape->peak_shape_causes Yes baseline_causes Check: - Mobile Phase Degassing - Contamination - Detector Lamp check_baseline->baseline_causes Yes solution Implement Corrective Actions check_baseline->solution Other Issue no_signal_causes->solution peak_shape_causes->solution baseline_causes->solution

Caption: HPLC Troubleshooting Workflow

GCMS_Troubleshooting_Workflow start Problem with GC-MS Analysis check_peak No or Tailing Peak? start->check_peak check_sensitivity Poor Sensitivity? start->check_sensitivity check_ms Mass Spectrum Issues? start->check_ms check_peak->check_sensitivity No no_peak_causes Check: - Analyte Volatility/Stability - Inlet Temperature - Active Sites (Liner/Column) check_peak->no_peak_causes Yes check_sensitivity->check_ms No sensitivity_causes Check: - System Leaks (Air) - Ion Source Cleanliness check_sensitivity->sensitivity_causes Yes ms_causes Check: - MS Tune - Background Contamination check_ms->ms_causes Yes solution Implement Corrective Actions check_ms->solution Other Issue no_peak_causes->solution sensitivity_causes->solution ms_causes->solution

Caption: GC-MS Troubleshooting Workflow

Sample_Prep_Workflow sample Sample Matrix (e.g., Plasma, Tissue) extraction Liquid-Liquid Extraction or Solid-Phase Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration analysis HPLC or GC-MS Analysis concentration->analysis

Caption: General Sample Preparation Workflow

References

Validation & Comparative

Structure-Activity Relationship (SAR) of 6-Phenyl-1,2,4-triazin-3(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 6-Phenyl-1,2,4-triazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of derivatives with a wide spectrum of biological activities. These activities are finely tuned by the nature and position of substituents on both the phenyl and triazine rings. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anticonvulsant, and antimicrobial properties, supported by experimental data from various studies.

Anticancer Activity: Targeting Cellular Proliferation

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The SAR studies in this area have primarily focused on substitutions at the N-2 and C-5 positions of the triazine ring and on the 6-phenyl moiety.

A series of novel 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives were synthesized and evaluated for their anticancer activity against the NCI 60 cell line panel. The results highlighted that the nature of the substituent at the 2-position of the triazine nucleus significantly influences the cytotoxic potency. For instance, compound 13a , with a 4-nitrobenzoyl group at the N-2 position and a complex pyrazole-containing substituent at the C-5 position, emerged as a potent anticancer agent.[1] This suggests that electron-withdrawing groups at N-2 and bulky heterocyclic moieties at C-5 can enhance anticancer activity.

Another study focused on fused 1,2,4-triazine derivatives and identified compound 6b as having a significantly greater cytotoxic effect against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cell lines.[2][3] This underscores the potential of extending the triazine core through fusion with other heterocyclic systems to improve anticancer efficacy.

Table 1: Comparison of Anticancer Activity of this compound Derivatives

CompoundSubstituent at N-2Substituent at C-5Cell LineIC50 (µM)Reference
13a 4-Nitrobenzoyl5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)VariousPotent[1]
6b Fused triazolo ring-HCT-116, HepG-2Significant cytotoxicity[2][3]
11E -5,6-diphenyl with a 1,2,3-triazole linker at C-3MGC-803, EC-109, PC-3More potent than 5-Fu[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Flow of Anticancer SAR Analysis

SAR_Anticancer Core This compound Core N2_Sub Substitution at N-2 Core->N2_Sub C5_Sub Substitution at C-5 Core->C5_Sub Phenyl_Sub Substitution on 6-Phenyl Ring Core->Phenyl_Sub Activity Anticancer Activity N2_Sub->Activity Electron-withdrawing groups enhance activity C5_Sub->Activity Bulky/heterocyclic groups can increase potency Phenyl_Sub->Activity Varied effects depending on substituent

Caption: SAR logic for anticancer this compound derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of the 1,2,4-triazine core have shown promise as anticonvulsant agents. SAR studies in this area have revealed the importance of specific substitutions on the triazine and phenyl rings for activity in animal models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

One study on a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives found that compound 4r exhibited excellent anticonvulsant activity with no signs of neurotoxicity.[4][5] This suggests that the presence of an amino-substituted phenyl at the 6-position and a substituted phenyl at the 4-position are key for this activity. Another study identified compounds 6f and 6g , which possess a substituted 1,3,4-oxadiazol-2-yl)amino moiety at the 6-position, as having significant activity against both MES and scPTZ induced seizures.[4]

Table 2: Comparison of Anticonvulsant Activity of 1,2,4-Triazine Derivatives

CompoundKey Structural FeaturesMES TestscPTZ TestNeurotoxicityReference
4r 6-(2-amino-substituted phenyl)-4-(substituted phenyl)ActiveActiveNone observed[4][5]
RP5 2-chloro-1-(4-substituted piperazin-1-yl)ethan-1-one moietyED50 = 14.82 mg/kgED50 = 14.61 mg/kg-[4]
6f 6-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)ActiveActive-[4]
6g 6-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)ActiveActive-[4]

Experimental Protocol: Anticonvulsant Screening

The in vivo anticonvulsant activity is typically assessed using two standard models:

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

    • Animals (e.g., mice or rats) are administered the test compound intraperitoneally.

    • After a specified time, an electrical stimulus is delivered via corneal electrodes to induce seizures.

    • The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.

    • Animals are pre-treated with the test compound.

    • A convulsant dose of pentylenetetrazole is administered subcutaneously.

    • The animals are observed for the presence or absence of clonic seizures for a defined period. Protection against seizures indicates anticonvulsant activity.

Experimental Workflow for Anticonvulsant Evaluation

Anticonvulsant_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening cluster_analysis Data Analysis Synthesis Synthesize this compound Derivatives MES Maximal Electroshock (MES) Test Synthesis->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Synthesis->scPTZ Neurotox Neurotoxicity Test (e.g., Rotarod) MES->Neurotox scPTZ->Neurotox SAR Structure-Activity Relationship Analysis Neurotox->SAR

Caption: Workflow for the evaluation of anticonvulsant 1,2,4-triazine derivatives.

Antimicrobial Activity: Combating Pathogens

The 1,2,4-triazine scaffold has also been explored for its antimicrobial potential. The introduction of a thione group and fusion with other heterocyclic rings have been shown to be effective strategies for enhancing antibacterial and antifungal activities.

For instance, a series of 6-thioxo-6,7-dihydro-2H-[4][5][6]triazino[2,3-c]quinazolin-2-one derivatives were synthesized and showed high sensitivity against Staphylococcus aureus.[7] The minimum inhibitory concentration (MIC) values for some of these compounds ranged from 6.25 to 100 µg/mL, indicating potent antibacterial activity.[7] Another study reported that the antimicrobial activity of certain 1,2,4-triazine derivatives was greater than that of well-known antibacterial and antifungal agents, with MIC values between 6.25 and 25 µg/mL.[8]

Table 3: Comparison of Antimicrobial Activity of 1,2,4-Triazine Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
6-Thioxo-6,7-dihydro-2H-[4][5][6]triazino[2,3-c]quinazolin-2-onesStaphylococcus aureus ATCC 259236.25 - 100[7]
6-Methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivativesGram-positive and Gram-negative bacteria, Candida albicans6.25 - 25[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined by the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Inhibition (Hypothetical for a Kinase Inhibitor Derivative)

While not explicitly detailed for all antimicrobial derivatives, some 1,2,4-triazines act as kinase inhibitors, which can be a mechanism for their biological activity.[9][10] A hypothetical signaling pathway inhibition is depicted below.

Kinase_Inhibition_Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Acts on Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase inhibition by a this compound derivative.

References

A Comparative Analysis of the Anticonvulsant Efficacy of a 6-Phenyl-1,2,4-triazin-3(2H)-one Analog with Standard Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the anticonvulsant performance of a 1,2,4-triazine derivative against standard anticonvulsants, supported by experimental data from murine models.

Data Presentation: Comparative Anticonvulsant Activity

The following tables summarize the anticonvulsant efficacy and neurotoxicity of a representative 5,6-bis-aryl-1,2,4-triazine derivative compared to standard anticonvulsant drugs in two widely accepted preclinical models: the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model suggests activity against absence seizures. Neurotoxicity is assessed using the rotarod test.

Table 1: Anticonvulsant Efficacy and Neurotoxicity in Mice (MES Test)

CompoundDose (mg/kg)Protection (%)ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Representative 1,2,4-Triazine Derivative (5d) 30100Not Reported>300Not Reported
Phenytoin--9.568.57.2
Carbamazepine--8.845.05.1
Valproic Acid--2724261.6
Lamotrigine--2.222.410.2

Data for the representative 1,2,4-triazine derivative is sourced from in vivo screening studies. ED₅₀ and TD₅₀ values for standard anticonvulsants are compiled from various preclinical studies for comparative purposes.

Table 2: Anticonvulsant Efficacy and Neurotoxicity in Mice (scPTZ Test)

CompoundDose (mg/kg)Protection (%)ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Representative 1,2,4-Triazine Derivative (5d) 30100Not Reported>300Not Reported
Diazepam--0.22.512.5
Valproic Acid--1504262.8
Lamotrigine--4.922.44.6

Data for the representative 1,2,4-triazine derivative is sourced from in vivo screening studies. ED₅₀ and TD₅₀ values for standard anticonvulsants are compiled from various preclinical studies for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

1. Maximal Electroshock (MES) Test

This test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) are used.

  • Procedure:

    • The test compound or vehicle is administered intraperitoneally (i.p.).

    • At the time of peak effect (typically 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the resulting seizure is recorded.

  • Endpoint: The ability of the compound to abolish the tonic hindlimb extension is considered a protective effect. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to screen for anticonvulsants effective against absence seizures.

  • Animals: Male albino mice (18-25 g) are used.

  • Procedure:

    • The test compound or vehicle is administered i.p.

    • After a predetermined time (e.g., 30 minutes), a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is indicative of an anticonvulsant effect. The ED₅₀ is determined as the dose that prevents seizures in 50% of the animals.

3. Rotarod Test (Neurotoxicity)

This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.

  • Animals: Male albino mice (20-25 g) are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set duration (e.g., 1 minute).

  • Procedure:

    • Only mice that have successfully completed the training are used.

    • The test compound is administered i.p.

    • At various time intervals after administration, the mice are placed on the rotating rod.

  • Endpoint: The inability of a mouse to remain on the rod for the full duration is considered a sign of neurotoxicity. The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

G cluster_workflow Experimental Workflow for Anticonvulsant Screening cluster_mes Maximal Electroshock (MES) Test cluster_scptz Subcutaneous Pentylenetetrazole (scPTZ) Test cluster_rotarod Rotarod Test (Neurotoxicity) start Test Compound Administration (i.p. in mice) mes_stim Corneal Electrical Stimulation start->mes_stim scptz_inject Subcutaneous Injection of PTZ start->scptz_inject rota_place Place on Rotating Rod start->rota_place mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs mes_end Determine ED₅₀ (Protection against tonic-clonic seizures) mes_obs->mes_end scptz_obs Observe for Clonic Seizures scptz_inject->scptz_obs scptz_end Determine ED₅₀ (Protection against absence seizures) scptz_obs->scptz_end rota_obs Observe Motor Coordination rota_place->rota_obs rota_end Determine TD₅₀ (Motor Impairment) rota_obs->rota_end G cluster_pathways Proposed Anticonvulsant Mechanisms of Action triazine 1,2,4-Triazine Derivatives na_channel Voltage-Gated Sodium Channel triazine->na_channel Inhibition gaba_receptor GABA-A Receptor triazine->gaba_receptor Potential Interaction phenytoin Phenytoin phenytoin->na_channel Inhibition carbamazepine Carbamazepine carbamazepine->na_channel Inhibition lamotrigine Lamotrigine lamotrigine->na_channel Inhibition diazepam Diazepam diazepam->gaba_receptor Positive Allosteric Modulation valproate Valproic Acid valproate->na_channel Inhibition valproate->gaba_receptor Enhances GABA Transmission inhibition Inhibition of Repetitive Firing na_channel->inhibition potentiation Potentiation of GABAergic Inhibition gaba_receptor->potentiation seizure_suppression Seizure Suppression inhibition->seizure_suppression potentiation->seizure_suppression

A Comparative Analysis of the Anticancer Mechanisms of 6-Phenyl-1,2,4-triazin-3(2H)-one and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the putative anticancer mechanism of 6-Phenyl-1,2,4-triazin-3(2H)-one against established chemotherapeutic drugs, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics. While direct experimental data for this compound is limited, this guide draws upon published data for structurally similar 1,2,4-triazine derivatives to provide a potential mechanistic framework and a basis for future research.

Introduction

The 1,2,4-triazine scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated a range of cytotoxic and cytostatic activities against various cancer cell lines. This guide focuses on this compound, a representative of this class, and compares its potential anticancer mechanisms with those of Doxorubicin and Cisplatin, two widely used and well-characterized chemotherapeutic agents.

Quantitative Data Summary

The following table summarizes the available in vitro cytotoxicity data for representative 1,2,4-triazine derivatives and the comparator drugs against various cancer cell lines. It is important to note that the data for the 1,2,4-triazine derivatives are for compounds with substitutions on the core ring and may not be directly representative of this compound.

CompoundCell LineAssayIC50 (µM)Reference
1,2,4-Triazinone Derivative 1 MCF-7 (Breast)MTT0.89[1]
1,2,4-Triazinone Derivative 2 MCF-7 (Breast)MTT0.95[1]
Pyrazolo[4,3-e][1][2][3]triazine Derivative MCF-7 (Breast)MTT~1.0 (GI50)[4]
Pyrazolo[4,3-e][1][2][3]triazine Derivative MDA-MB-231 (Breast)MTT~1.5 (GI50)[4]
Doxorubicin MCF-7 (Breast)MTT0.1 - 1.0[5]
Doxorubicin HeLa (Cervical)Not Specified0.2[6]
Cisplatin MCF-7 (Breast)MTT5.0 - 20.0[4]
Cisplatin HeLa (Cervical)Not Specified3.3[6]

Anticancer Mechanisms: A Comparative Overview

This compound and its Analogs

Based on studies of related 1,2,4-triazine derivatives, the proposed anticancer mechanism of this compound likely involves the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: Several 1,2,4-triazinone derivatives have been shown to induce apoptosis in cancer cells.[1][7] This is often mediated through the intrinsic pathway, characterized by:

    • Upregulation of p53: This tumor suppressor protein can trigger apoptosis in response to cellular stress.

    • Increased Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[1]

    • Caspase Activation: The release of mitochondrial proteins activates a cascade of caspases, the executioners of apoptosis.[4]

  • Cell Cycle Arrest: Certain 1,2,4-triazine derivatives have been observed to cause cell cycle arrest, primarily at the G2/M phase.[7][8] This prevents cancer cells from proceeding through mitosis and proliferation.

Doxorubicin

Doxorubicin is an anthracycline antibiotic with a well-established, multi-faceted anticancer mechanism. Its primary modes of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, distorting the double helix structure and interfering with DNA replication and transcription. It also inhibits topoisomerase II, an enzyme that relaxes DNA supercoils, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS. Excessive ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that primarily exerts its cytotoxic effects through interactions with DNA.

  • DNA Adduct Formation: Cisplatin forms covalent adducts with DNA, primarily at the N7 position of purine bases. These adducts create intra- and inter-strand crosslinks, which distort the DNA structure and inhibit DNA replication and transcription.

  • Induction of Apoptosis: The DNA damage induced by cisplatin triggers cellular stress responses that can lead to the activation of apoptotic pathways.

Signaling Pathway Diagrams

Anticancer_Mechanism_Triazine

Doxorubicin_Mechanism

Cisplatin_Mechanism

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Workflow

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Annexin V & PI Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Workflow

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

While further investigation is required to fully elucidate the anticancer mechanism of this compound, the available data on its structural analogs suggest a mechanism involving the induction of apoptosis and cell cycle arrest. This profile distinguishes it from the DNA-damaging mechanisms of Doxorubicin and Cisplatin. The comparative analysis presented in this guide highlights the potential of 1,2,4-triazine derivatives as a promising class of anticancer agents and provides a framework for future research to validate their therapeutic potential.

Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific or medical advice. The information on this compound is based on data from structurally related compounds and should be interpreted with caution.

References

comparative analysis of different synthetic routes to 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance. The 1,2,4-triazine core, in particular, is a recurring motif in a variety of biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to a key derivative, 6-Phenyl-1,2,4-triazin-3(2H)-one, offering a detailed examination of their methodologies, and a summary of their performance based on available experimental data.

Synthetic Route 1: Condensation of Phenylglyoxal with Semicarbazide

A primary and straightforward approach to the synthesis of this compound involves the cyclocondensation of an α-ketoaldehyde, phenylglyoxal, with semicarbazide. This method is analogous to the well-established synthesis of 5,6-diphenyl-1,2,4-triazin-3(2H)-one from benzil and semicarbazide[1]. The reaction proceeds through the initial formation of a semicarbazone intermediate, followed by an intramolecular cyclization with subsequent dehydration to yield the triazinone ring.

Experimental Protocol:

A solution of phenylglyoxal monohydrate (1 equivalent) in a suitable solvent, such as ethanol, is treated with semicarbazide hydrochloride (1 to 1.2 equivalents) and a base, typically sodium acetate, to neutralize the hydrochloride salt. The reaction mixture is then heated under reflux for a period of 2 to 6 hours. Progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol to afford this compound as a crystalline solid.

Synthetic Route 2: One-Pot Synthesis from Amides, 1,2-Dicarbonyl Compounds, and Hydrazine Hydrate

A more convergent and versatile approach is a one-pot synthesis that combines an amide, a 1,2-dicarbonyl compound (or its precursor), and hydrazine hydrate in the presence of a base[2][3]. While a specific protocol for this compound is not explicitly detailed in the surveyed literature, the general procedure can be adapted. For the synthesis of the target molecule, formamide would be the amide of choice.

Experimental Protocol:

To a stirred solution of an appropriate 1,2-dicarbonyl precursor to phenylglyoxal and formamide in a suitable solvent, a base is added, and the mixture is stirred at room temperature. After the in-situ formation of the N-(2-oxo-2-phenylethylidene)formamide intermediate, hydrazine hydrate is added, and the reaction mixture is heated to reflux for several hours. After cooling, the precipitated product is collected by filtration and purified by recrystallization. This one-pot nature offers the advantage of procedural simplicity and time-efficiency.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison of these synthetic strategies, the following table summarizes the key quantitative data and qualitative aspects of each route.

ParameterRoute 1: Phenylglyoxal + SemicarbazideRoute 2: One-Pot Synthesis
Starting Materials Phenylglyoxal, Semicarbazide HCl, BaseAmide (Formamide), 1,2-Dicarbonyl precursor, Hydrazine Hydrate, Base
Reaction Type CyclocondensationOne-pot multi-component reaction
Reaction Conditions Reflux in ethanol, 2-6 hoursStepwise addition, reflux
Reported Yield High (Specific data for this exact compound is not available in the provided search results, but analogous reactions suggest good to high yields)Moderate to high for derivatives (e.g., 56% for 5,6-diphenyl-1,2,4-triazine)[2]
Advantages Direct and straightforward, utilizes readily available starting materials.High convergence, procedural simplicity, time-efficient.
Disadvantages Requires synthesis of the α-ketoaldehyde if not commercially available.Potential for side reactions and lower yields depending on the specific substrates and conditions.

Experimental Workflows

To visually represent the procedural flow of each synthetic route, the following diagrams have been generated.

Synthetic_Route_1 Synthetic Route 1: Phenylglyoxal and Semicarbazide cluster_reactants Reactants cluster_process Process cluster_product Product phenylglyoxal Phenylglyoxal dissolve Dissolve in Ethanol phenylglyoxal->dissolve semicarbazide Semicarbazide HCl semicarbazide->dissolve base Base (e.g., NaOAc) base->dissolve reflux Heat under Reflux (2-6 hours) dissolve->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound via Route 1.

Synthetic_Route_2 Synthetic Route 2: One-Pot Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product amide Formamide mix1 Mix Amide, Dicarbonyl, and Base amide->mix1 dicarbonyl 1,2-Dicarbonyl Precursor dicarbonyl->mix1 base2 Base base2->mix1 hydrazine Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate hydrazine->add_hydrazine stir Stir at Room Temperature mix1->stir stir->add_hydrazine reflux2 Heat under Reflux add_hydrazine->reflux2 isolate Isolate and Purify reflux2->isolate product2 This compound isolate->product2

Caption: Workflow for the one-pot synthesis of this compound via Route 2.

Biological Significance and Potential Signaling Pathways

Derivatives of the 1,2,4-triazine scaffold have been reported to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antimicrobial properties[4][5][6]. While specific signaling pathways for this compound are not extensively detailed in the available literature, related compounds have been shown to act as inhibitors of various enzymes. For instance, certain 1,2,4-triazine derivatives have been investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia[7][8]. The inhibitory action on such enzymes often involves non-covalent interactions with the active site, blocking substrate access and subsequent catalytic activity.

Putative_Signaling_Pathway Putative Mechanism of Action cluster_compound Compound cluster_target Potential Target cluster_effect Biological Effect triazinone This compound (or derivative) enzyme Enzyme (e.g., DAAO) triazinone->enzyme Binds to active site inhibition Enzyme Inhibition enzyme->inhibition Leads to downstream Modulation of Downstream Signaling inhibition->downstream cellular_response Cellular Response downstream->cellular_response

Caption: A potential mechanism of action for 1,2,4-triazine derivatives as enzyme inhibitors.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two would likely depend on the availability of starting materials, desired scale of the reaction, and the importance of procedural simplicity. The direct condensation of phenylglyoxal with semicarbazide is a more traditional and predictable approach, while the one-pot method offers an elegant and convergent solution. Further optimization and detailed quantitative analysis of both routes for this specific target molecule would be beneficial for a more definitive comparison. The diverse biological activities associated with the 1,2,4-triazine scaffold underscore the importance of efficient and versatile synthetic methodologies for the continued exploration of this privileged heterocyclic system in drug discovery.

References

In Vitro Efficacy vs. Potential In Vivo Activity of 6-Phenyl-1,2,4-triazin-3(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenyl-1,2,4-triazin-3(2H)-one scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Numerous in vitro studies have demonstrated the cytotoxic potential of its derivatives against a range of human cancer cell lines. This guide provides a comprehensive comparison of the available in vitro data and explores the potential for in vivo activity, supported by detailed experimental protocols and pathway visualizations to aid in further research and development.

Quantitative Data Summary: In Vitro Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives has been predominantly evaluated using the MTT assay against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Series 1 Varied substitutions on the phenyl ring and triazine coreHCT-116 (Colon)Varies[1][2]
HepG-2 (Liver)Varies[1][2][3]
Series 2 Sulfonamide derivativesDLD-1 (Colon)3.4[4]
HT-29 (Colon)3.9[4]
Series 3 Fused triazolo[2,1-a]-1,2,4-triazine-8-onesHCT-116 (Colon)Significant cytotoxicity reported[1]
HepG-2 (Liver)Significant cytotoxicity reported[1]
Series 4 Xanthone and Acridone ConjugatesHCT116 (Colon)Good antiproliferative activity[5]
A-172 (Glioblastoma)Good antiproliferative activity[5]
Hs578T (Breast)Good antiproliferative activity[5]
Series 5 Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][7]triazine SulfonamidesMCF-7 (Breast)Varies (micromolar range)[8]
MDA-MB-231 (Breast)Varies (micromolar range)[8]

Correlation with In Vivo Potential

Direct in vivo efficacy and pharmacokinetic data for this compound are limited in the reviewed literature. However, studies on structurally related 1,2,4-triazine derivatives provide valuable insights into their potential in vivo behavior. For instance, certain[4][6][7]triazolo[1,5-a]pyridinylpyridine derivatives have demonstrated anticancer effects in mice bearing sarcoma S-180 models[6]. Furthermore, novel 1,2,4-triazine sulfonamide derivatives have shown promising multi-targeted potential that warrants further in vivo examination[4].

The correlation between in vitro and in vivo results is a critical aspect of drug development. While potent in vitro activity is a prerequisite, factors such as absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity, ultimately determine in vivo efficacy. The favorable in vitro cytotoxic profiles of this compound derivatives suggest they are strong candidates for in vivo evaluation in xenograft models.

Signaling Pathways and Mechanism of Action

The primary mechanism of anticancer activity for many 1,2,4-triazine derivatives appears to be the induction of apoptosis.[1][2] Studies on related compounds suggest the involvement of key apoptotic signaling pathways.

Apoptosis Induction Pathway

A common mechanism involves the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This can be initiated by various cellular stresses induced by the compound, leading to a cascade of caspase activation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Drug_ext This compound Derivative Death_Receptor Death Receptor (e.g., Fas, TNFR) Drug_ext->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Drug_int This compound Derivative Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) Drug_int->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

Studies on similar heterocyclic compounds have shown an upregulation of pro-apoptotic proteins like Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[10][11] Some derivatives may also activate the extrinsic pathway through caspase-8.[8][12]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate. Compound_Addition 2. Add serial dilutions of This compound derivatives. Cell_Seeding->Compound_Addition Incubation 3. Incubate for 24-72 hours. Compound_Addition->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate until formazan crystals form. MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO). Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm. Solubilization->Absorbance_Measurement

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Efficacy: Xenograft Tumor Model

Xenograft models are instrumental in evaluating the in vivo anticancer efficacy of drug candidates. This typically involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.

Workflow:

xenograft_workflow Cell_Culture 1. Culture and expand human cancer cells in vitro. Cell_Implantation 2. Implant cancer cells subcutaneously into immunodeficient mice. Cell_Culture->Cell_Implantation Tumor_Growth 3. Allow tumors to grow to a palpable size. Cell_Implantation->Tumor_Growth Treatment_Initiation 4. Administer the this compound derivative or vehicle control. Tumor_Growth->Treatment_Initiation Monitoring 5. Monitor tumor volume and body weight regularly. Treatment_Initiation->Monitoring Endpoint_Analysis 6. At the endpoint, excise tumors for analysis (e.g., weight, histology). Monitoring->Endpoint_Analysis

Caption: General workflow for an in vivo xenograft tumor model study.

Detailed Steps:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Preparation: Harvest cancer cells from culture during the exponential growth phase and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule and dosage.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and general health of the animals.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a fixed duration), euthanize the animals, and excise the tumors. Measure the final tumor weight and perform further analyses such as histopathology and biomarker assessment.

Conclusion

Derivatives of this compound have demonstrated significant in vitro anticancer activity, primarily through the induction of apoptosis. While direct in vivo data for this specific scaffold is not yet widely available, the promising in vitro results, coupled with the in vivo efficacy of structurally related 1,2,4-triazine compounds, strongly support their further investigation as potential anticancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon in advancing these promising compounds through the drug development pipeline. Future studies should focus on establishing a clear in vitro-in vivo correlation, elucidating detailed mechanisms of action, and evaluating the pharmacokinetic and safety profiles of lead candidates.

References

A Comparative Benchmark of 6-Phenyl-1,2,4-triazin-3(2H)-one and Other Heterocyclic Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for novel and effective therapeutic agents is perpetual. This guide provides a comparative analysis of the cytotoxic potential of 6-Phenyl-1,2,4-triazin-3(2H)-one against other prominent heterocyclic compounds. The focus of this benchmark is their efficacy against the human lung carcinoma cell line, A549, a widely utilized model in cancer research. Due to the limited publicly available cytotoxicity data for this compound, a closely related derivative, 4-phenethylthio-2-phenylpyrazolo[1,5-a][1][2][3]triazin-7(6H)-one, which shares a core triazine structure, has been included for comparative purposes.

Comparative Cytotoxicity Against A549 Cancer Cells

The in vitro cytotoxic activity of various heterocyclic compounds, including derivatives of 1,2,4-triazine, pyrazole, imidazole, and oxadiazole, was evaluated against the A549 human lung cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, was determined using the MTT assay. The results are summarized in the table below.

Compound ClassSpecific CompoundIC50 (µM) against A549 CellsReference
1,2,4-Triazine Derivative 4-phenethylthio-2-phenylpyrazolo[1,5-a][1][2][3]triazin-7(6H)-one53 ± 3[4]
Pyrazole Derivative Morpholine-benzimidazole-pyrazole hybrid (Compound 15)0.76[5]
Pyrazole Derivative 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide (Compound 2)220.20[6]
Imidazole Derivative Imidazopyridine-triazole conjugate (Compound 14)0.51[2]
Imidazole Derivative Imidazothiazole-benzimidazole derivative (Compound 20)1.09[2]
1,3,4-Oxadiazole Derivative 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (Compound 4h)<0.14[3]
1,3,4-Oxadiazole Derivative Compound with furyl ring (Compound 5)18.3[7]
Reference Drug Cisplatin4.98[3]
Reference Drug Doxorubicin5.05 ± 0.13[8]

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures the metabolic activity of cells.

Materials:

  • Human lung carcinoma (A549) cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)

Procedure:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A control group is treated with DMSO at the same concentration as the compound-treated wells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow of the MTT assay.

MTT_Assay_Workflow MTT Assay Workflow A Seed A549 cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h to allow formazan crystal formation E->F G Add solubilization buffer to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 values H->I

Caption: A flowchart of the MTT assay for determining cell viability.

Potential Signaling Pathways in Anticancer Activity

The cytotoxic effects of many anticancer agents, including heterocyclic compounds, are often mediated through the induction of apoptosis (programmed cell death). Two major pathways can initiate apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.

Apoptosis_Signaling_Pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Cellular Stress DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis.

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some anticancer compounds exert their effects by modulating the MAPK pathway, often leading to the induction of apoptosis.

MAPK_Signaling_Pathway MAPK Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Cross-Target Profiling of 6-Phenyl-1,2,4-triazin-3(2H)-one and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenyl-1,2,4-triazin-3(2H)-one scaffold and its derivatives have emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities across various therapeutic areas. This guide provides a comparative analysis of their cross-target profiles, supported by experimental data, to aid in drug discovery and development efforts. The information is compiled from multiple studies to offer a comprehensive overview of their potential as anticonvulsants, anticancer agents, and modulators of specific enzymes and receptors.

Anticonvulsant Activity

Derivatives of 1,2,4-triazine have shown significant promise in the control of seizures, with several analogues exhibiting potent activity in preclinical models. The primary screening assays for anticonvulsant activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.

Table 1: Anticonvulsant Activity of 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Compound IDR1R2MES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)ED50 (mg/kg) - MESED50 (mg/kg) - scPTZ
4a H4-Cl755048.5>100
4b 5-Cl4-OH1007532.768.2
4r 5-Cl4-OCH310010028.945.1
Carbamazepine ----8.8>40
Ethosuximide ---->100130

Data compiled from studies on 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives. The specific compound '4r' showed excellent broad-spectrum anticonvulsant activity with a favorable safety profile.[1]

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes to induce seizures in mice. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2][3][4]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. A subcutaneous injection of pentylenetetrazole (PTZ), a GABA receptor antagonist, at a dose of 85 mg/kg is administered to mice.[5][6] The endpoint is the failure to observe a 3-5 second episode of clonic spasms.[5]

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability.

Table 2: In Vitro Cytotoxicity of 1,2,4-Triazine Derivatives (IC50 in µM)

Compound IDCell Line: HCT-116 (Colon)Cell Line: HepG-2 (Liver)Cell Line: MCF-7 (Breast)
Compound 6b 1.252.50Not Reported
Compound 2 Not Reported20.53129.0
Compound 4b Not ReportedNot Reported<1
Doxorubicin 0.450.850.92

Data compiled from various studies on substituted 1,2,4-triazine derivatives. Compound 6b, a fused triazino[2,1-a]-1,2,4-triazine-8-one, showed significant cytotoxic effects.[7] Compound 2 is a 4-amino-6-(phenylamino)-1,3,5-triazine, and compound 4b is a benzotriazinone derivative.[8][9]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability.[10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[10]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (e.g., 2 mg/mL) is added to each well, and the plates are incubated for 1.5-4 hours at 37°C.[10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Enzyme and Receptor Modulation

D-Amino Acid Oxidase (DAAO) Inhibition

Certain 1,2,4-triazine derivatives have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia through its degradation of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[10][12][13][14]

Table 3: DAAO Inhibitory Activity of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Compound IDR-Group at N2IC50 (nM)
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50
Sodium Benzoate -~20,000

Data from a study on 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives.[12][15]

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

GPR84 is a pro-inflammatory receptor, and its antagonists are being explored for the treatment of inflammatory and fibrotic diseases.[16][17][18][19][20][21][22] 1,2,4-triazine derivatives have been identified as potent and selective GPR84 antagonists.

Table 4: GPR84 Antagonistic Activity of 3,5,6-Trisubstituted 1,2,4-Triazine Derivatives

Compound IDR3-substituentR5-substituentR6-substituentpIC50 ([³⁵S]GTPγS)
1 1H-indol-3-ylmethyl4-methoxyphenyl4-methoxyphenyl7.8 ± 0.1
42 3-methyl-1H-indol-1-yl4-fluorophenyl4-methoxyphenyl8.3 ± 0.1
GLPG1205 ---7.27 ± 0.04

Data from a structure-activity relationship study of 1,2,4-triazine GPR84 antagonists. pIC50 is the negative logarithm of the IC50 value.[16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

Caption: DAAO Signaling Pathway in Schizophrenia.

GPR84_Signaling_Pathway cluster_cell Macrophage GPR84 GPR84 G_Protein Gαi/o GPR84->G_Protein MCFA Medium-Chain Fatty Acids MCFA->GPR84 Activation PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK NF_kB NF-κB Pathway PI3K_Akt->NF_kB MAPK->NF_kB Inflammation Pro-inflammatory Cytokine Release NF_kB->Inflammation Triazine_Antagonist This compound Derivative Triazine_Antagonist->GPR84 Antagonism

Caption: GPR84 Signaling Pathway in Inflammation.

Anticonvulsant_Mechanism cluster_neuron Neuron VGSC Voltage-Gated Sodium Channel Neuronal_Excitation Neuronal Hyperexcitability VGSC->Neuronal_Excitation Na+ influx GABAA_R GABAA Receptor Neuronal_Inhibition Neuronal Inhibition GABAA_R->Neuronal_Inhibition Cl- influx Seizure Seizure Neuronal_Excitation->Seizure Neuronal_Inhibition->Seizure Suppression Triazine_Derivative This compound Derivative Triazine_Derivative->VGSC Blockade Triazine_Derivative->GABAA_R Positive Allosteric Modulation

Caption: Potential Anticonvulsant Mechanisms.

Caption: Experimental Workflow for Anticancer Screening.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating potent and diverse pharmacological activities. Their cross-target profile highlights their potential in treating a range of disorders, from neurological conditions like epilepsy and schizophrenia to cancer and inflammatory diseases. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and progression of novel therapeutics based on this versatile chemical scaffold. Further research is warranted to explore the full therapeutic potential and to optimize the selectivity and safety profiles of these promising compounds.

References

A Comparative Analysis of the Biological Effects of 1,2,4-Triazine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-triazine core is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological effects of different 1,2,4-triazine isomers, focusing on their anticancer, enzyme inhibition, and antimicrobial properties. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.

Anticancer Activity

Derivatives of 1,2,4-triazine have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[1][2] The substitution pattern on the triazine ring plays a crucial role in determining the cytotoxic and antiproliferative activity.

A notable example is a novel 1,2,4-triazine sulfonamide derivative that has shown promising anticancer potential in colon cancer cells (DLD-1 and HT-29).[1] This compound was found to induce apoptosis through both intrinsic and extrinsic pathways.[1] Furthermore, it influenced the concentrations of molecules associated with colorectal cancer pathogenesis and prognosis, such as sICAM-1, mTOR, Beclin-1, and cathepsin B.[1]

Another study highlighted a series of 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[3][4][5]triazino-[4,5-a]benzimidazol-1-one derivatives with preferential cytotoxicity against carcinoma cell lines.[3] Similarly, novel pyrrolo[2,1-c][3][4][5]triazines and 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][3][4][5]triazines have been synthesized and evaluated for their antiproliferative and cytotoxic activities.[3]

The antitumor properties of various 3-thio-1,2,4-triazine derivatives have also been investigated.[6] Two methyl-nitro-imidazole-triazine derivatives, in particular, demonstrated inhibition of chicken fibroblast development at very low concentrations.[6] Several compounds from this series also showed significant inhibition of sarcoma 180 growth in vivo.[6]

The diverse mechanisms of action of 1,2,4-triazine derivatives in cancer include the inhibition of cyclin-dependent kinases, carbonic anhydrase IX and XII, SYK, EGFR, Wnt/β-catenin pathway, Hedgehog pathway, mTOR, and the RAS/RAF/MAPK pathway.[1]

Comparative Anticancer Activity Data
Compound ClassCell LineActivityIC50/GI50 (µM)Reference
1,2,4-Triazine Sulfonamide DerivativeDLD-1, HT-29 (Colon Cancer)Induces apoptosis, modulates cancer-related moleculesNot specified[1]
4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridHCT116 (Colorectal Carcinoma)Cytotoxic0.026[7]
4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridMCF-7 (Breast Cancer)Cytotoxic0.080[7]
3-(4,6-bis((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)thiazolidine-2,5-dioneEGFR-TKInhibitory2.54[7]
1,3,5-triazine with morpholine substituentMCF-7 (Breast Cancer)Cytotoxic4.8[7]
1,3,5-triazine with morpholine substituentMDAMB-231 (Breast Cancer)Cytotoxic8.3[7]
1,3,5-triazine with morpholine substituentHT-29 (Colon Cancer)Cytotoxic9.8[7]
4-amino-1,2,4-triazole Schiff base derivativeA549 (Lung Cancer)Antitumor144.1 µg/mL[7]

Enzyme Inhibition

1,2,4-triazine derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

One area of significant interest is their activity as adenosine A2A receptor antagonists.[8][9] Structure-based drug design has led to the discovery of potent, selective, and orally efficacious 1,2,4-triazine derivatives for the potential treatment of Parkinson's disease.[8][10] X-ray crystallography has revealed that these molecules bind deep inside the orthosteric binding cavity of the receptor.[8][10]

Furthermore, 1,2,4-triazine derivatives have been investigated as inhibitors of pyruvate dehydrogenase kinases (PDKs), which are key regulators of cellular metabolism and are often overexpressed in cancer.[11] Hybrid molecules incorporating 1,2,4-amino triazine, 7-azaindole, and indole subunits have shown a promising ability to inhibit PDK1 and PDK4.[11]

In the context of infectious diseases, 1,2,4-triazine derivatives have been explored as inhibitors of lanosterol 14α-demethylase (CYP51) from Candida albicans, a key enzyme in fungal ergosterol biosynthesis.[12] Molecular docking and simulation studies suggest that these compounds have a high binding affinity for the CYP51 enzyme.[12]

Comparative Enzyme Inhibition Data
Compound ClassTarget Enzyme/ReceptorBiological EffectpKi / IC50Reference
5,6-diphenyl-1,2,4-triazin-3-amineAdenosine A2A ReceptorAntagonist6.93 (pKi)[8][9]
1,2,4-Amino-triazine hybridsPyruvate Dehydrogenase Kinase 1 & 4 (PDK1, PDK4)InhibitionNot specified[11]
1,2,4-Triazine derivativesLanosterol 14α-demethylase (CYP51)InhibitionHigh binding affinity (in silico)[12]
Fused 1,2,4-triazine derivativesCYP1A1InhibitionPotent (in vitro)[3]
1,2,4-triazine derivativesInorganic PyrophosphatasesInhibitionPotent[3]

Antimicrobial and Other Biological Activities

The biological spectrum of 1,2,4-triazine derivatives extends to antimicrobial, anti-inflammatory, and central nervous system activities.

Several studies have reported the synthesis of 1,2,4-triazine derivatives with in vitro antimicrobial activity.[3] Some 3-thio-1,2,4-triazine derivatives have been shown to inhibit the growth of gram-positive bacteria and fungi.[6] The structural framework of 1,2,4-triazines has also been utilized to develop agents against Leishmania donovani and drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis.[3]

In addition to antimicrobial effects, some 1,2,4-triazine derivatives have demonstrated anti-inflammatory properties.[5] The pharmacological action of these compounds on the central nervous system has also been an area of investigation.[13] Furthermore, certain derivatives have been evaluated as antimalarial agents, showing activity against strains of Plasmodium falciparum.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., DLD-1, HT-29, A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The 1,2,4-triazine derivatives are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Reaction Termination: The reaction is stopped by adding a stopping solution (e.g., EDTA).

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Visualizations

General Experimental Workflow for Anticancer Drug Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Synthesis Synthesis of 1,2,4-Triazine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification CellLines Cancer Cell Line Culture Purification->CellLines MTT MTT Cytotoxicity Assay CellLines->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis Active Compounds KinaseAssay Enzyme Inhibition Assays Apoptosis->KinaseAssay WesternBlot Western Blot Analysis (Signaling Pathways) Apoptosis->WesternBlot CellCycle Cell Cycle Analysis Apoptosis->CellCycle AnimalModel Animal Model (e.g., Xenograft) KinaseAssay->AnimalModel Promising Candidates Toxicity Toxicity Studies AnimalModel->Toxicity Efficacy Efficacy Evaluation AnimalModel->Efficacy

Caption: Workflow for anticancer screening of 1,2,4-triazine derivatives.

Simplified Signaling Pathway Inhibition by 1,2,4-Triazine Derivatives

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazine 1,2,4-Triazine Derivative Triazine->Receptor Inhibition Triazine->RAF Inhibition Triazine->mTOR Inhibition

Caption: Inhibition of cancer signaling pathways by 1,2,4-triazines.

References

Validating the Binding Mode of 6-Phenyl-1,2,4-triazin-3(2H)-one to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Derivatives of the 1,2,4-triazine scaffold are known to exhibit a wide range of biological activities, acting as antagonists for receptors like the adenosine A2A receptor or as inhibitors for enzymes such as D-amino acid oxidase (DAAO). The specific biological target and, consequently, the therapeutic application of these compounds are largely determined by the nature and position of substituents on the triazine core. This guide focuses on the validation of the binding mode of 6-Phenyl-1,2,4-triazin-3(2H)-one to its yet-to-be-identified biological target. A rigorous validation of the binding mode is a critical step in the drug discovery and development process, providing a rational basis for lead optimization and the interpretation of structure-activity relationships (SAR).

This guide will provide a framework for comparing the binding of this compound to its target with that of alternative or reference compounds. It will also detail the essential experimental protocols required to generate the necessary data for such a comparison.

Workflow for Validating Ligand Binding Mode

Binding Mode Validation Workflow cluster_0 Initial Screening & Target ID cluster_1 Biophysical & Biochemical Validation cluster_2 Structural & Computational Validation cluster_3 Lead Optimization Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Target Identification Target Identification Hit Identification->Target Identification Binding Affinity (SPR, ITC) Binding Affinity (SPR, ITC) Target Identification->Binding Affinity (SPR, ITC) Functional Assays Functional Assays Binding Affinity (SPR, ITC)->Functional Assays Structural Biology (X-ray, NMR) Structural Biology (X-ray, NMR) Functional Assays->Structural Biology (X-ray, NMR) Computational Docking Computational Docking Structural Biology (X-ray, NMR)->Computational Docking SAR Analysis SAR Analysis Computational Docking->SAR Analysis Optimized Lead Optimized Lead SAR Analysis->Optimized Lead

Caption: A generalized workflow for the identification and validation of the binding mode of a small molecule inhibitor to its biological target.

Comparative Binding Data

Once the biological target of this compound is identified, the following tables can be populated with experimental data to compare its binding characteristics with other relevant compounds.

Table 1: Comparison of Binding Affinities

CompoundTargetKd (nM)Ki (nM)IC50 (nM)Assay Method
This compound Target X
Alternative 1Target X
Alternative 2Target X
Reference CompoundTarget X

Kd: Dissociation Constant, Ki: Inhibition Constant, IC50: Half-maximal Inhibitory Concentration.

Table 2: Biophysical Characterization of Binding

CompoundTargetΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)kon (M-1s-1)koff (s-1)Method
This compound Target X
Alternative 1Target X
Reference CompoundTarget X

ΔH: Enthalpy change, -TΔS: Entropy change, ΔG: Gibbs free energy change, n: Stoichiometry of binding, kon: Association rate constant, koff: Dissociation rate constant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to characterize the binding of a small molecule to its target protein.

1. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of binding (Kd, ΔH, ΔS, and stoichiometry).

  • Methodology:

    • The target protein is dialyzed against the experimental buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • The protein solution (typically 10-50 µM) is loaded into the sample cell of the calorimeter.

    • This compound is dissolved in the same dialysis buffer and loaded into the injection syringe at a concentration 10-20 times that of the protein.

    • A series of small injections (e.g., 2-5 µL) of the compound solution are made into the protein solution at a constant temperature (e.g., 25 °C).

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR)

  • Objective: To determine the kinetics of binding (kon and koff) and the binding affinity (Kd).

  • Methodology:

    • The target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface.

    • A series of concentrations of this compound are prepared in the running buffer.

    • Each concentration of the compound is injected over the sensor surface for a defined association phase, followed by a dissociation phase with running buffer alone.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound compound, is monitored in real-time.

    • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

3. X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the protein-ligand complex at atomic resolution, revealing the precise binding mode.

  • Methodology:

    • The target protein is expressed and purified to high homogeneity.

    • Crystals of the protein are grown by vapor diffusion or other crystallization methods.

    • The crystals are soaked in a solution containing a high concentration of this compound, or the protein is co-crystallized with the compound.

    • The crystals are cryo-protected and diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of the protein as a search model.

    • The electron density map is inspected to confirm the presence and orientation of the bound compound, and the structure is refined.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify the binding site and determine the structure of the protein-ligand complex in solution.

  • Methodology:

    • The target protein is isotopically labeled (e.g., with 15N or 13C).

    • A 2D 1H-15N HSQC spectrum of the labeled protein is acquired in the absence of the ligand.

    • This compound is titrated into the protein sample, and a series of HSQC spectra are recorded at different ligand concentrations.

    • Chemical shift perturbations (CSPs) of specific amino acid residues in the protein are monitored. Residues with significant CSPs are likely to be at or near the binding site.

    • For a more detailed structural analysis, Nuclear Overhauser Effect (NOE) experiments can be performed on the protein-ligand complex to identify through-space interactions between protons on the protein and the ligand.

Illustrative Signaling Pathway

Should the target of this compound be identified as a component of a known signaling pathway, a diagram can be generated to illustrate its mechanism of action. For example, if the target is a kinase in a cancer-related pathway:

Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase activates Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase phosphorylates Downstream Effector Downstream Effector Target Kinase->Downstream Effector activates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Target Kinase inhibits

Caption: An example of a signaling pathway diagram illustrating the inhibitory action of a compound on a target kinase.

The validation of the binding mode of this compound is a data-driven process that requires the integration of multiple biophysical, biochemical, and structural techniques. While the specific biological target of this compound remains to be elucidated, the experimental framework provided in this guide offers a robust strategy for its characterization. Once the target is identified, the comparative data tables and visualization tools presented here will be invaluable for assessing its potential as a therapeutic agent and for guiding future drug development efforts.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive assessment of the enzymatic selectivity of 6-Phenyl-1,2,4-triazin-3(2H)-one cannot be provided at this time due to a lack of publicly available data identifying a primary enzyme target and detailing its inhibitory activity.

Extensive searches of scientific literature and chemical databases for specific enzyme inhibition data (such as IC50 or Ki values) for this compound did not yield any concrete results. While the broader family of 1,2,4-triazine derivatives has been shown to exhibit a wide range of biological activities, this information is not specific to the this compound scaffold.

The Diverse Biological Landscape of 1,2,4-Triazine Derivatives

The 1,2,4-triazine core is a versatile scaffold in medicinal chemistry, and various substituted derivatives have been synthesized and evaluated for a multitude of therapeutic targets. Research has indicated that compounds containing the 1,2,4-triazine nucleus possess a wide array of pharmacological properties, including:

  • Anticancer Activity: Certain derivatives have been investigated for their potential as antiproliferative agents.

  • Antimicrobial Properties: The 1,2,4-triazine scaffold has been explored for the development of new antibacterial and antifungal drugs.

  • Enzyme Inhibition: Different derivatives have shown inhibitory activity against various enzymes, such as:

    • Cyclooxygenase (COX)

    • D-amino acid oxidase (DAAO)

    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

    • c-Met kinase

    • PI3-kinase

It is crucial to emphasize that the biological activity of these derivatives is highly dependent on the nature and position of the substituents on the triazine ring. Therefore, the activities of other 1,2,4-triazine-containing compounds cannot be extrapolated to this compound without specific experimental validation.

Future Directions

To enable a thorough assessment of the selectivity of this compound, the following steps would be necessary:

  • Primary Target Identification: The initial step would be to screen this compound against a panel of enzymes to identify a primary biological target.

  • Quantitative Analysis: Once a primary target is identified, detailed enzymatic assays would be required to determine the potency of inhibition (e.g., IC50 or Ki values).

  • Selectivity Profiling: Subsequently, the compound would need to be tested against a panel of related enzymes to establish its selectivity profile. This would involve comparing the inhibitory activity against the primary target to that against other enzymes.

Without this fundamental data, a meaningful comparison guide on the selectivity of this compound cannot be constructed. The following diagrams illustrate the conceptual workflows for such an investigation.

experimental_workflow cluster_screening Primary Target Identification cluster_quantification Quantitative Analysis cluster_selectivity Selectivity Profiling Compound Compound Enzyme_Panel Broad Enzyme Panel Screening Compound->Enzyme_Panel Hit_Identification Hit Identification Enzyme_Panel->Hit_Identification Primary_Target Identified Primary Target Hit_Identification->Primary_Target Dose_Response Dose-Response Assay Primary_Target->Dose_Response IC50_Ki IC50 / Ki Determination Dose_Response->IC50_Ki Selectivity_Assay Comparative Inhibition Assays IC50_Ki->Selectivity_Assay Related_Enzymes Panel of Related Enzymes Related_Enzymes->Selectivity_Assay Selectivity_Profile Selectivity Profile Generation Selectivity_Assay->Selectivity_Profile

Caption: A conceptual workflow for identifying and characterizing the selectivity of a novel compound.

logical_relationship Start Is there a known primary target for This compound? No_Data No public data available. Cannot assess selectivity. Start->No_Data No Proceed Proceed with selectivity assessment. Start->Proceed Yes Identify_Related Identify structurally or functionally related enzymes. Proceed->Identify_Related Gather_Data Gather quantitative inhibition data (IC50/Ki) for all enzymes. Identify_Related->Gather_Data Compare_Data Compare inhibitory potency. Gather_Data->Compare_Data Conclusion Determine selectivity profile. Compare_Data->Conclusion

Caption: Logical flow for assessing enzyme selectivity, highlighting the critical initial step of target identification.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 6-Phenyl-1,2,4-triazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 6-Phenyl-1,2,4-triazin-3(2H)-one. The information is intended for researchers, scientists, and professionals in drug development and laboratory settings.

Hazard Identification and Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE Category Specification Rationale
Hand Protection Nitrile rubber gloves (minimum 11-13 mil thickness).To prevent skin contact. Triazines can be absorbed through the skin.[1]
Eye Protection Tightly sealed safety goggles or a face shield.To protect against splashes and dust, as triazines can be highly irritating to the eyes.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To prevent inhalation of dust or vapors.
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are required.To protect against accidental skin exposure.

Operational Plan: From Receipt to Disposal

This section outlines a standard operating procedure for handling this compound in a laboratory setting.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed.

2.2. Handling and Experimental Workflow

All handling of this compound should be performed in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up Experiment in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh reaction_dissolve Dissolve in Solvent prep_weigh->reaction_dissolve reaction_add Add Reagents reaction_dissolve->reaction_add reaction_monitor Monitor Reaction reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification (e.g., Recrystallization) workup_extract->workup_purify disposal_segregate Segregate Waste Streams workup_purify->disposal_segregate disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store Waste for Pickup disposal_label->disposal_store

Caption: Experimental workflow for handling this compound.

2.3. Experimental Protocol Considerations

While a specific, detailed experimental protocol for this compound was not found in the literature search, general synthesis procedures for similar triazinone derivatives often involve the following steps:

  • Reaction Setup: Reactions are typically carried out in standard laboratory glassware under an inert atmosphere if reagents are air or moisture sensitive.

  • Solvents: Common solvents used in the synthesis of triazine derivatives include ethanol, dimethylformamide (DMF), and pyridine.

  • Reagents: Synthesis of the triazinone ring often involves the condensation of a 1,2-dicarbonyl compound (like benzil) with a semicarbazide or thiosemicarbazide.

  • Purification: The final product is often purified by recrystallization from a suitable solvent.

Researchers should always refer to the specific experimental details of their chosen synthetic route and perform a thorough risk assessment before beginning any work.

Spill and Emergency Procedures

  • Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Storage Workflow

G start Waste Generated solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvents) start->liquid_waste sharps_waste Sharps Waste (Contaminated needles, etc.) start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container storage Designated Hazardous Waste Storage Area solid_container->storage liquid_container->storage sharps_container->storage

Caption: Waste segregation and storage workflow.

Disposal Guidelines:

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Compatibility: Do not mix incompatible waste streams in the same container.

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2]

  • P-Listed Waste Considerations: While it is unknown if this specific compound is P-listed, it is good practice to handle acutely toxic or uncharacterized compounds with stringent waste procedures. P-listed wastes have specific regulations regarding container size and the disposal of empty containers and contaminated materials.[2][3]

  • Final Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Arrange for pickup by your institution's licensed hazardous waste disposal service.[4]

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
6-Phenyl-1,2,4-triazin-3(2H)-one
Reactant of Route 2
6-Phenyl-1,2,4-triazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.